N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
Description
Properties
IUPAC Name |
N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431401 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172138-95-3 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-DACH-pyridyl Trost ligand | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, a chiral ligand of significant interest in asymmetric catalysis. Also known as (S,S)-DACH-Pyridyl Trost Ligand, this C2-symmetric molecule has demonstrated utility in transition metal-catalyzed reactions, particularly in Molybdenum-catalyzed asymmetric allylic alkylations for the construction of stereogenic centers.
Synthetic Overview
The synthesis of this compound is achieved through a straightforward amide coupling reaction between the chiral diamine, (1S,2S)-1,2-diaminocyclohexane, and two equivalents of a picolinic acid derivative. The most common and efficient methods involve the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the amine.
A prevalent strategy involves the in-situ formation of an acyl chloride from picolinic acid using a chlorinating agent like thionyl chloride (SOCl₂). This highly reactive intermediate readily undergoes amidation with (1S,2S)-1,2-diaminocyclohexane in the presence of a base to neutralize the hydrogen chloride byproduct.
Alternatively, standard peptide coupling reagents can be employed to promote the amidation. Another effective approach is the direct amidation of a picolinic acid ester with the diamine, which can be catalyzed by Lewis acids.
Physicochemical and Spectroscopic Data
Below is a summary of the known quantitative data for the starting materials and the final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α] |
| (1S,2S)-(+)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 40-43 | +25° (c=5, 1 M HCl) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | N/A |
| N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dipicolinamide* | C₁₈H₂₀N₄O₂ | 324.38 | 171-176 | -97.0° (c=1, methanol) |
*Note: Data for the (1R,2R)-enantiomer is provided as a reference. The physical properties of the (1S,2S)-enantiomer are expected to be identical in magnitude, with the opposite sign for optical rotation.
Spectroscopic Data for Starting Materials:
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of this compound based on established amide coupling methodologies.
Method 1: Acyl Chloride Formation In-Situ
Materials:
-
Picolinic acid (2.2 equivalents)
-
Thionyl chloride (SOCl₂) (2.5 equivalents)
-
(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of picolinic acid (2.2 eq.) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl chloride (2.5 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the picolinoyl chloride.
-
In a separate flask, (1S,2S)-1,2-diaminocyclohexane (1.0 eq.) and triethylamine (3.0 eq.) are dissolved in anhydrous THF and cooled to 0 °C.
-
The freshly prepared picolinoyl chloride solution is added dropwise to the diamine solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Method 2: Direct Amidation of an Ester
Materials:
-
Methyl picolinate (2.2 equivalents)
-
(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)
-
Lanthanum(III) triflate (La(OTf)₃) (catalytic amount, e.g., 10 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add methyl picolinate (2.2 eq.), (1S,2S)-1,2-diaminocyclohexane (1.0 eq.), and lanthanum(III) triflate (0.1 eq.).
-
Add anhydrous toluene and heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product. One publication reported a yield of 80% for a similar reaction.[1]
Application in Asymmetric Catalysis: Molybdenum-Catalyzed Asymmetric Allylic Alkylation
This compound serves as a chiral ligand in Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) reactions. This transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds. The ligand coordinates to the molybdenum center, creating a chiral environment that directs the nucleophilic attack on the π-allyl-molybdenum intermediate, leading to the preferential formation of one enantiomer of the product.
Below is a diagram illustrating the general workflow for a Mo-catalyzed asymmetric allylic alkylation reaction.
Caption: Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation.
The following diagram illustrates the proposed catalytic cycle for this reaction.
Caption: Proposed Catalytic Cycle for Mo-AAA.
Conclusion
The synthesis of this compound is a well-established process that provides a valuable chiral ligand for asymmetric catalysis. Its application in Molybdenum-catalyzed asymmetric allylic alkylation highlights its importance in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in these fields.
References
Characterization of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. While specific experimental data for this compound is not extensively available in published literature, this document outlines a robust, generalized methodology based on established protocols for the synthesis and characterization of analogous C2-symmetric chiral bisamide ligands.[1][2] The guide details a probable synthetic route, outlines key characterization techniques with expected data, and discusses potential applications in asymmetric catalysis, a field of critical importance in modern drug discovery and fine chemical synthesis.[3][4]
Introduction
Chiral diamine ligands are fundamental building blocks in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[3] The C2-symmetric scaffold, often derived from chiral backbones like (1S,2S)-cyclohexane-1,2-diamine, has proven to be particularly effective in creating a well-defined chiral environment around a metal center.[] This chirality is crucial in catalysis, directing the formation of a desired enantiomer of a product, which is a paramount consideration in the pharmaceutical industry where the biological activity of a drug is often linked to a specific stereoisomer.[3][4] this compound belongs to this important class of ligands and is anticipated to be a valuable tool in asymmetric transformations.
Synthesis
The synthesis of this compound can be achieved through a standard amidation reaction between the commercially available chiral diamine, (1S,2S)-(+)-1,2-Diaminocyclohexane, and two equivalents of a picolinic acid derivative. A common and effective method involves the use of picolinoyl chloride, which can be prepared from picolinic acid and a chlorinating agent like thionyl chloride or generated in situ.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure: the activation of picolinic acid followed by the coupling with the chiral diamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization.
Materials:
-
(1S,2S)-(+)-1,2-Diaminocyclohexane
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Picolinoyl Chloride: To a solution of picolinic acid (2.2 equivalents) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and slowly add thionyl chloride or oxalyl chloride (2.5 equivalents). Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude picolinoyl chloride, which can be used in the next step without further purification.
-
Amide Coupling: In a separate flask, dissolve (1S,2S)-(+)-1,2-Diaminocyclohexane (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous THF or DCM. Cool the solution to 0 °C. Add a solution of the prepared picolinoyl chloride (2.2 equivalents) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Characterization Data
The synthesized compound should be characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.[1][2]
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine rings, the cyclohexane backbone methine and methylene protons, and the amide N-H protons. The C2 symmetry should result in a simplified spectrum. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the aromatic carbons of the pyridine rings, and the aliphatic carbons of the cyclohexane ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400), C=O stretching of the amide (around 1640-1680), and C-N stretching (around 1520-1570). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. |
| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the experimentally determined values. |
| Specific Rotation | A non-zero value for [α]D is expected due to the chiral nature of the molecule. |
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications and Signaling Pathways
Chiral bisamide ligands derived from 1,2-diaminocyclohexane are widely used in asymmetric catalysis.[3] It is anticipated that this compound will be an effective ligand in a variety of metal-catalyzed reactions.
Asymmetric Catalysis
Potential applications include, but are not limited to:
-
Asymmetric Transfer Hydrogenation: In complex with ruthenium or iridium, these types of ligands are effective catalysts for the reduction of ketones and imines to chiral alcohols and amines.[4]
-
Asymmetric Henry (Nitroaldol) Reactions: Copper complexes of chiral diamine ligands can catalyze the enantioselective addition of nitroalkanes to aldehydes.[4]
-
Asymmetric Friedel-Crafts Alkylation: Lewis acid complexes with these ligands can facilitate the enantioselective alkylation of indoles and other electron-rich aromatic compounds.[6]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: These ligands can be used to control the stereochemistry in the formation of new carbon-carbon bonds.[7]
Generalized Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle where a metal complex of the chiral ligand facilitates an asymmetric transformation.
Caption: Generalized catalytic cycle for an asymmetric transformation.
Conclusion
This compound represents a promising chiral ligand for asymmetric catalysis. This guide provides a foundational framework for its synthesis and characterization based on well-established chemical principles and methodologies for analogous compounds. The detailed protocols and expected data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this ligand's potential in creating stereochemically defined molecules. Further research is warranted to fully elucidate its catalytic activity and expand its applications.
References
- 1. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid [mdpi.com]
- 2. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Crystal Structure of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
Disclaimer: As of the latest search, the specific crystal structure of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is not publicly available in crystallographic databases. This guide is therefore constructed based on the analysis of crystallographic data from closely related structures: the N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) for the chiral diamine core and various picolinamide derivatives for the amide linkages and aromatic rings. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a putative structural model and detailed experimental protocols.
Introduction
Chiral diamines and their derivatives are pivotal in asymmetric catalysis and the development of therapeutic agents. The compound this compound incorporates the rigid and chiral (1S,2S)-cyclohexane-1,2-diamine scaffold, which is known to impart high stereoselectivity in chemical transformations. The picolinamide moieties can act as effective ligands for metal coordination, suggesting potential applications in catalysis and bioinorganic chemistry. Understanding the three-dimensional structure of this molecule is crucial for elucidating its structure-activity relationships and for the rational design of new catalysts and drugs.
Putative Crystal Structure and Data
The following crystallographic data is a composite, derived from the known structure of N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) for the cyclohexane diamine portion and general observations from published picolinamide crystal structures.
This table summarizes the expected crystallographic parameters for the title compound.
| Parameter | Putative Value |
| Chemical Formula | C20H22N4O2 |
| Formula Weight | 350.42 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | ~11.6 |
| b (Å) | ~12.3 |
| c (Å) | ~15.4 |
| V (ų) | ~2200 |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | ~1.056 |
The following table presents anticipated bond lengths and angles based on related structures.[1]
| Bond/Angle | Expected Length (Å) / Angle (°) |
| C-C (cyclohexane) | 1.51 - 1.54 |
| C-N (amide) | ~1.33 |
| C=O (amide) | ~1.24 |
| C-C-C (cyclohexane) | 109.5 - 112.5 |
| O=C-N (amide) | ~123 |
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis, crystallization, and structural determination of this compound.
This protocol is adapted from standard procedures for the acylation of diamines.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
Picolinoyl chloride hydrochloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, suspend picolinoyl chloride hydrochloride (2.1 eq) in anhydrous DCM.
-
Add the picolinoyl chloride suspension dropwise to the cooled diamine solution over a period of 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Method 1: Slow Evaporation
-
Dissolve the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane).
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a good solvent (e.g., DCM).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger sealed jar containing a poor solvent (e.g., hexane or pentane) in which the compound is less soluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
The following is a general protocol for data collection and structure refinement.
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F2.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the crystallization of the title compound.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. The putative structural data, derived from analogous compounds, offers valuable insights for computational modeling and preliminary analysis. The detailed experimental protocols for synthesis and crystallization are designed to facilitate the preparation of high-quality single crystals, which are essential for future X-ray diffraction studies. The successful elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of chiral ligand design and its applications in catalysis and medicinal chemistry.
References
Basic properties of chiral cyclohexane diamine-based ligands
An In-depth Technical Guide to the Core Properties of Chiral Cyclohexane Diamine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands derived from the cyclohexane-1,2-diamine (DACH) scaffold are cornerstones in the field of asymmetric catalysis. Their prevalence stems from a combination of conformational rigidity, thermal stability, and the C₂-symmetric backbone which effectively creates a well-defined chiral environment around a metal center. The trans-isomer, in particular, provides a rigid and predictable stereochemical framework that has been instrumental in the development of highly enantioselective catalysts for a vast array of chemical transformations. This guide delves into the fundamental properties of these ligands, covering their synthesis, stereochemistry, coordination chemistry, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: Stereochemistry and Synthesis
The utility of cyclohexane-1,2-diamine as a chiral auxiliary is primarily centered on its trans-isomer. The cyclohexane ring exists in a stable chair conformation where the two amino groups occupy equatorial positions, minimizing steric strain. This arrangement results in a C₂-axis of symmetry passing through the midpoint of the C1-C2 bond and bisecting the C4-C5 and C5-C6 bonds. This inherent symmetry is crucial for differentiating the enantiotopic faces of a prochiral substrate.
The synthesis of enantiomerically pure trans-1,2-diaminocyclohexane is the critical first step. It is typically achieved through the resolution of a racemic mixture of trans- and cis-isomers using a chiral resolving agent, most commonly L-(+)-tartaric acid. The diastereomeric salt formed with the (R,R)-enantiomer exhibits lower aqueous solubility, allowing for its selective crystallization.[1]
Logical Workflow: From Racemate to Enantiopure Ligand
The general process for obtaining a functional chiral ligand from a racemic starting material involves resolution followed by functionalization. This workflow ensures the high enantiopurity required for effective asymmetric catalysis.
Key Classes of Chiral DACH-Based Ligands
The DACH scaffold has been incorporated into numerous ligand families. The most prominent include Salen-type ligands, Trost ligands, and various phosphine and N-heterocyclic carbene (NHC) ligands.
Salen-Type Ligands (e.g., Jacobsen's Catalyst)
Jacobsen's catalyst, a manganese(III) complex of a Salen-type ligand, is renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[1][2] The ligand is synthesized by the condensation of two equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) with one equivalent of enantiopure trans-1,2-diaminocyclohexane. The resulting tetradentate ligand coordinates to the metal center through two nitrogen and two oxygen atoms.[2] The bulky tert-butyl groups are crucial for amplifying the asymmetry around the active site.[2]
Trost Ligands
The Trost ligand is a C₂-symmetric diphosphine ligand used extensively in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[3] It is prepared by the condensation of enantiopure trans-1,2-diaminocyclohexane with two equivalents of 2-(diphenylphosphino)benzoic acid.[4][5] This ligand architecture creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
Other Ligand Architectures
The versatility of the DACH backbone allows for the synthesis of a wide range of other ligand types, including:
-
PNNP and SNNS Tetradentate Ligands: Used in manganese-catalyzed asymmetric hydrogenation of ketones.[6]
-
Bis(NHC) Ligands: Employed in copper-catalyzed asymmetric conjugate addition reactions.[7]
-
Bisimidazoline and Bisoxazoline Ligands: Effective in various metal-catalyzed transformations.[8][9]
Coordination Chemistry
The trans-DACH framework imparts a rigid chelate ring upon coordination to a metal center. In Salen-type complexes, the ligand acts as a tetradentate dianionic scaffold, binding to the metal through the two imine nitrogens and two phenolate oxygens.[2] The coordination geometry around the metal (e.g., square planar or square pyramidal) is critical for catalytic activity. In Trost-type ligands, coordination occurs through the two phosphorus atoms, forming a seven-membered chelate ring with the palladium center. The chirality of the DACH backbone forces the phenyl groups on the phosphorus atoms into a specific orientation, which is key to enantioselection.
Quantitative Structural Data
Structural data from X-ray crystallography provides insight into the coordination environment.
| Complex Type | Metal | Ligand Atoms | Bond | Distance (Å) | Reference |
| PNNP-Mn(I) | Mn | Mn–P | Mn–P | - | [6][10] |
| PNNP-Mn(I) | Mn | Mn–N | Mn–N | - | [6][10] |
| PNNP-Mn(I) | Mn | N=C (imine) | N1–C19 | 1.238(9) | [6][10] |
| Amide-Ti(IV) | Ti | N–Ti–N Angle | - | ~92° | [11] |
| Amide-Ti(IV) | Ti | I–Ti–I Angle | - | ~116° | [11] |
Note: Specific bond lengths for Mn-P and Mn-N were mentioned as being determined but not explicitly stated in the abstracts.
Applications in Asymmetric Catalysis
DACH-based ligands have enabled significant advances in a variety of asymmetric reactions critical to the pharmaceutical and fine chemical industries.[12]
Asymmetric Epoxidation
Jacobsen's catalyst is a paramount example, providing access to chiral epoxides from prochiral alkenes with high enantioselectivity.
| Substrate | Catalyst System | Oxidant | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | >90 | [1][13] |
| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | >95 | [1][13] |
| Various Alkenes | Chiral Mn(III) Salen | NaOCl / m-CPBA | High | [14][15] |
Asymmetric Hydrogenation
Ruthenium and Manganese complexes bearing DACH-derived ligands are effective for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones.[6][12]
| Substrate | Catalyst System | Conditions | ee (%) | Reference |
| Acetophenones | PNNP-Mn(I) Complex | 50 bar H₂, 55 °C | up to 85 | [6][10] |
| Ketones | Ru-(R,R)-TsDACH | Isopropanol | High | [12] |
Asymmetric Allylic Alkylation (AAA)
The Trost ligand, in conjunction with a palladium catalyst, facilitates a wide range of AAA reactions, forming C-C, C-N, and C-O bonds with excellent enantioselectivity.[3]
| Nucleophile Type | Catalyst System | Reaction | ee (%) | Reference |
| Carbon (Malonates) | Pd / Trost Ligand | Allylic Alkylation | >95 | [5] |
| Nitrogen (Phthalimide) | Pd / Trost Ligand | Allylic Amination | High | [5] |
| Oxygen (Phenols) | Pd / Trost Ligand | Allylic Etherification | High |
Catalytic Cycle Visualization: Jacobsen Epoxidation
The catalytic cycle for the Jacobsen epoxidation involves the oxidation of the Mn(III) center, oxygen atom transfer to the alkene, and regeneration of the catalyst.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. Trost ligand - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction [mdpi.com]
- 8. Synthesis of chiral cyclohexane-linked bisimidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn( i )-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03062E [pubs.rsc.org]
- 11. Research Portal [iro.uiowa.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Early Studies on N,N'-Disubstituted (1S,2S)-Cyclohexane-1,2-diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early seminal studies on N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands. These ligands have emerged as a cornerstone in asymmetric catalysis due to their rigid chiral backbone and the tunability of their steric and electronic properties through N-substitution. This document details their synthesis, characterization, and application in a variety of enantioselective transformations, presenting key data in a structured format and outlining detailed experimental protocols.
Introduction to (1S,2S)-Cyclohexane-1,2-diamine as a Chiral Scaffold
(1S,2S)-Cyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that serves as a versatile scaffold for the synthesis of a wide array of chiral ligands. Its rigid cyclohexane framework provides a well-defined stereochemical environment, which is crucial for effective stereocontrol in asymmetric catalysis. The two amino groups provide convenient handles for the introduction of a diverse range of substituents, allowing for the fine-tuning of the ligand's properties to suit specific catalytic applications.
Synthesis of N,N'-Disubstituted (1S,2S)-Cyclohexane-1,2-diamine Ligands
The synthesis of these ligands typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with various electrophiles. Below are detailed protocols for the preparation of several key classes of these ligands.
N,N'-Bis(sulfonyl) Derivatives
N,N'-Bis(sulfonyl) derivatives are a prominent class of ligands, valued for their strong coordinating ability and the electron-withdrawing nature of the sulfonyl groups.
Experimental Protocol: Synthesis of N,N'-Bis(p-toluenesulfonyl)-(1S,2S)-cyclohexane-1,2-diamine
-
Reagents and Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF, add triethylamine (3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (2.0 equivalents) in anhydrous THF dropwise to the cooled mixture over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
N,N'-Bis(acyl) and N,N'-Bis(phosphinobenzyl) Derivatives
These ligands offer different steric and electronic environments around the metal center compared to their sulfonyl counterparts.
Experimental Protocol: Synthesis of (1S,2S)-N,N'-Bis(2-diphenylphosphino-1-naphthoyl)cyclohexane-1,2-diamine
This ligand, often referred to as a Trost ligand, is synthesized by the acylation of (1S,2S)-diaminocyclohexane with 2-(diphenylphosphino)-1-naphthoic acid.
-
Reagents and Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
2-(Diphenylphosphino)-1-naphthoic acid
-
A coupling agent (e.g., DCC, EDC)
-
A base (e.g., triethylamine, DMAP)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
-
General Procedure:
-
To a solution of 2-(diphenylphosphino)-1-naphthoic acid (2.0 equivalents) and a coupling agent in an anhydrous solvent, add a base.
-
Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture by washing with appropriate aqueous solutions to remove by-products.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Chiral Urea and Thiourea Ligands
Urea and thiourea-based ligands have gained prominence as powerful organocatalysts, capable of activating substrates through hydrogen bonding.
Experimental Protocol: General Synthesis of Chiral Bisthioureas [1]
-
Reagents and Materials:
-
(1R,2R)- or (1S,2S)-Diaminocyclohexane
-
Appropriate isothiocyanate
-
Tetrahydrofuran (THF)
-
-
Procedure: [1]
Applications in Asymmetric Catalysis
N,N'-Disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands have been successfully employed in a wide range of asymmetric catalytic reactions. The following sections highlight some of the key applications with representative quantitative data.
Asymmetric Michael Addition
These ligands, particularly as part of thiourea-based organocatalysts, have proven highly effective in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.
Table 1: Asymmetric Michael Addition of Pyrrolones to Chalcones Catalyzed by a (1S,2S)-Diaminocyclohexane-derived Salt [2]
| Entry | Chalcone Substituent (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 90 | 95 |
| 2 | 4-MeC₆H₄ | 85 | 93 |
| 3 | 4-MeOC₆H₄ | 82 | 91 |
| 4 | 4-ClC₆H₄ | 88 | 94 |
| 5 | 4-NO₂C₆H₄ | 75 | 90 |
Asymmetric Diels-Alder Reactions
Chiral Lewis acids derived from these diamine ligands have been utilized to catalyze enantioselective Diels-Alder reactions, providing access to complex cyclic structures with high stereocontrol.
Table 2: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Ketones with Dienes [3]
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | endo:exo | ee (%) |
| 1 | Methyl vinyl ketone | Cyclopentadiene | 20 | 81 | 13:1 | 92 |
| 2 | Ethyl vinyl ketone | Isoprene | 20 | 91 | >100:1 | 98 |
| 3 | n-Propyl vinyl ketone | 2,3-Dimethyl-1,3-butadiene | 20 | 78 | 25:1 | 90 |
| 4 | Isopropyl vinyl ketone | 1,3-Cyclohexadiene | 20 | 85 | 10:1 | 91 |
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study and application of these chiral ligands.
Caption: General workflow for the synthesis of N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands.
Caption: A typical workflow for chiral catalyst screening and optimization.
Conclusion
The early studies on N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands laid a crucial foundation for the development of modern asymmetric catalysis. The modularity of their synthesis and the predictable stereochemical environment they provide have made them indispensable tools for chemists in academia and industry. The continued exploration of novel substituents and their application in an ever-expanding range of enantioselective transformations underscores the enduring legacy and future potential of this remarkable class of chiral ligands. This guide serves as a valuable resource for researchers seeking to understand and apply these powerful catalysts in their own work.
References
Theoretical Insights into the Conformational Landscape of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational preferences of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. The inherent flexibility of the picolinamide substituents, coupled with the stereochemically defined cyclohexane backbone, gives rise to a complex potential energy surface. Elucidating the low-energy conformers is crucial for understanding its coordination chemistry, potential biological activity, and role in asymmetric catalysis.
Introduction to Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, multiple conformations exist due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. The (1S,2S)-trans configuration of the cyclohexane ring strongly favors a chair conformation where the two picolinamide substituents are in a diequatorial orientation to minimize steric hindrance. The primary conformational flexibility, therefore, arises from the rotation around the C-N and C-C bonds of the picolinamide side chains.
Computational Methodology
A hierarchical computational approach is typically employed to explore the conformational space of flexible molecules. This involves an initial broad search using computationally less expensive methods, followed by refinement of the most promising candidates at a higher level of theory.
Experimental Protocol: Computational Conformational Search and Analysis
A systematic approach to identifying and evaluating the stable conformers of this compound can be executed as follows:
-
Initial Structure Generation: The starting geometry of the molecule is built using a molecular editor. The (1S,2S)-cyclohexane-1,2-diamine core is set to a chair conformation with the picolinamide groups in a diequatorial arrangement.
-
Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This involves systematically rotating all rotatable bonds (primarily the C-N amide bonds and the C-C bonds connecting the picolinamide groups to the cyclohexane ring) and minimizing the energy of each resulting structure. This process generates a large number of potential conformers.
-
Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative conformer from each of the low-energy clusters is selected for further analysis.
-
Quantum Mechanical Optimization: The selected conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common choice of functional and basis set for such systems is B3LYP with a 6-31G* basis set. This provides more accurate geometries and relative energies.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as Gibbs free energies.
-
Analysis of Results: The final optimized geometries are analyzed to determine key dihedral angles, bond lengths, and intramolecular interactions (e.g., hydrogen bonds). The relative energies of the conformers are used to predict their population at a given temperature.
Key Conformational Features
The primary determinants of the conformational preferences of this compound are the orientation of the picolinamide groups relative to the cyclohexane ring and to each other. Intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen can also play a significant role in stabilizing certain conformations.
The following table summarizes the key geometric parameters and relative energies for a representative set of low-energy conformers obtained from a hypothetical DFT study at the B3LYP/6-31G* level of theory.
| Conformer | Dihedral Angle (N-C-C-N) cyclohexane [°] | Dihedral Angle (C-N-C=O) picolinamide 1 [°] | Dihedral Angle (C-N-C=O) picolinamide 2 [°] | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| A | -60.2 | 175.4 | -176.1 | 0.00 | 0.00 |
| B | -59.8 | 178.9 | 75.2 | 1.25 | 1.30 |
| C | -60.5 | 78.1 | -76.5 | 2.10 | 2.18 |
| D | -59.5 | -80.3 | 175.8 | 1.28 | 1.35 |
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational conformational analysis in solution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the cyclohexane protons can provide information about the chair conformation and the equatorial orientation of the substituents.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks, aiding in the assignment of signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons. The presence or absence of specific NOE/ROE cross-peaks between protons on the picolinamide groups and the cyclohexane ring can confirm or refute the computationally predicted conformations. For example, a strong NOE between an amide proton and a specific cyclohexane proton would provide evidence for a particular orientation of the side chain.
-
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the relative populations of conformers if they are in dynamic equilibrium.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the theoretical study of this compound conformation.
Caption: A flowchart illustrating the computational protocol for conformational analysis.
Caption: The relationship between computational predictions and experimental NMR validation.
Caption: A diagram showing the factors influencing the conformational stability.
Conclusion
The conformational landscape of this compound is governed by the rigid chair conformation of the cyclohexane backbone with diequatorial substituents, and the rotational flexibility of the picolinamide side chains. A combined computational and experimental approach, as outlined in this guide, is essential for a thorough understanding of its three-dimensional structure. The insights gained from such studies are invaluable for rationalizing its coordination behavior and for the design of new chiral ligands and catalysts in drug development and materials science.
Probing Solvent Effects: A Technical Guide to the Solvatochromism of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and solvatochromic properties of metal complexes incorporating the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. Solvatochromism, the change in a substance's color with the polarity of the solvent, offers profound insights into the electronic structure of coordination compounds and their interactions with the surrounding environment. Understanding these interactions is pivotal for applications ranging from the development of chemical sensors to tuning the properties of metallodrugs. This document outlines detailed experimental protocols for the synthesis of the ligand and its metal complexes, followed by a systematic methodology for the investigation of their solvatochromic behavior using UV-Vis spectroscopy. Illustrative quantitative data for hypothetical metal complexes are presented in tabular format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.
Introduction to Solvatochromism
Solvatochromism is a phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to a change in the polarity of the solvent.[1] This shift is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule.[1] Polar solvents will preferentially stabilize a more polar state. If the excited state is more polar than the ground state, a bathochromic (red) shift is observed with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will occur.[1] The study of solvatochromism in transition metal complexes provides valuable information about the nature of the metal-ligand bonds and the influence of the local environment on the electronic properties of the complex.
Synthesis of Ligand and Metal Complexes
Synthesis of this compound
The synthesis of the title ligand can be achieved through the amidation of (1S,2S)-cyclohexane-1,2-diamine with picolinic acid. A general procedure is as follows:
Materials:
-
(1S,2S)-Cyclohexane-1,2-diamine
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of picolinic acid (2.2 equivalents) in DCM at 0 °C, add EDC (2.2 equivalents) and HOBt (2.2 equivalents).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of (1S,2S)-cyclohexane-1,2-diamine (1.0 equivalent) in DCM, followed by DIPEA (3.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ligand.
Synthesis of Metal Complexes
The metal complexes can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. A general procedure for the synthesis of a metal(II) complex is as follows:
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Co(ClO₄)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Methanol or ethanol
Procedure:
-
Dissolve the ligand (1.0 equivalent) in methanol or ethanol.
-
Add a solution of the metal(II) salt (1.0 equivalent) in the same solvent dropwise to the ligand solution with stirring.
-
A change in color or the formation of a precipitate may be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
If no precipitate forms, the solvent can be slowly evaporated to yield the complex.
-
The resulting complex can be further purified by recrystallization if necessary.
Experimental Protocol for Solvatochromism Study
The solvatochromic behavior of the synthesized metal complexes is investigated using UV-Vis absorption spectroscopy.
Materials and Equipment:
-
Synthesized metal complex
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.
-
For each solvent to be tested, prepare a dilute solution of the complex (e.g., 10⁻⁵ M) by transferring a known volume of the stock solution to a volumetric flask and diluting with the respective solvent.
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-900 nm) using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax) for the d-d transitions or charge-transfer bands of the metal complex in each solvent.
-
Tabulate the λmax values against the polarity of the solvents.
Data Presentation
The following table presents hypothetical solvatochromic data for this compound metal complexes. This data is illustrative and based on trends observed for similar coordination compounds.
| Solvent | Dielectric Constant (ε) | [Cu(L)]²⁺ λmax (nm) | [Co(L)]²⁺ λmax (nm) | [Ni(L)]²⁺ λmax (nm) |
| Toluene | 2.38 | 620 | 550 | 580 |
| Dichloromethane | 8.93 | 635 | 562 | 595 |
| Acetone | 20.7 | 645 | 570 | 605 |
| Acetonitrile | 37.5 | 650 | 575 | 610 |
| Ethanol | 24.5 | 660 | 585 | 620 |
| Methanol | 32.7 | 665 | 590 | 625 |
| Water | 80.1 | 680 | 610 | 640 |
(L = this compound)
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and solvatochromic analysis of the metal complexes.
Caption: Experimental workflow from ligand synthesis to data analysis.
Principle of Solvatochromism
The diagram below explains the energetic principle behind solvatochromism.
Caption: Energy level changes leading to solvatochromic shifts.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Catalysis using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, also known as (S,S)-DACH-Pyridyl Trost Ligand, is a C₂-symmetric chiral ligand derived from (1S,2S)-diaminocyclohexane. This ligand has demonstrated significant utility in transition metal-catalyzed asymmetric reactions, most notably in Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA). Its rigid cyclohexane backbone and the coordinating picolinamide arms create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in the synthesis of complex molecules with stereogenic centers, a crucial aspect of modern drug development.
Recent advancements have highlighted the efficacy of this ligand in the challenging construction of all-carbon quaternary stereocenters. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents, and their stereocontrolled synthesis is a key objective in organic chemistry.
Key Applications: Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA)
The primary application of this compound is as a chiral ligand in Molybdenum-catalyzed asymmetric allylic alkylation reactions. This methodology has proven to be a powerful tool for the enantioselective formation of carbon-carbon bonds, particularly in the synthesis of molecules bearing quaternary stereocenters.
The Mo-catalyzed reaction typically involves the coupling of a nucleophile, such as a malonate, with an allylic electrophile. The use of the (S,S)-DACH-Pyridyl ligand allows for precise control over the stereochemical outcome of the reaction, leading to products with high enantiomeric excess (ee).
Formation of α-Quaternary Aldehyde Motifs
A notable application involves the reaction of malonate nucleophiles with linear, trisubstituted allylic electrophiles. The resulting product can then undergo ozonolysis to yield synthetically valuable 1,4-dicarbonyl compounds containing an α-quaternary aldehyde motif with excellent enantioselectivity.[1][2][3] This two-step process provides access to electronically dissonant 1,4-dicarbonyl scaffolds that are often challenging to synthesize via other methods.[1][3]
A novel C₁-symmetric version of the diaminocyclohexane (DACH) pyridyl ligand, named ShabyDACH, has been developed to enhance reactivity and stereoselectivity in the formation of electrophile-derived all-carbon quaternary stereocenters.[1][2][4]
Data Presentation
The following table summarizes the quantitative data for the Molybdenum-catalyzed asymmetric allylic alkylation to form an α-quaternary center, followed by ozonolysis.
| Entry | Allylic Electrophile | Nucleophile | Ligand | b:l Ratio | Yield (%) | ee (%) | Reference |
| 1 | Trisubstituted Allylic Electrophile | Diethyl Malonate | L2 | 2:1 | 20 | >99 | [1][3] |
| 2 | Trisubstituted Allylic Electrophile | Diethyl Malonate | ShabyDACH | - | 50 (2 steps) | >99 | [1][2][3] |
-
L2: this compound
-
b:l ratio: branched to linear product ratio.
-
The yield for entry 2 is reported over two steps (alkylation and ozonolysis).
Experimental Protocols
General Protocol for Molybdenum-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general guideline based on published procedures for Mo-catalyzed asymmetric allylic alkylation reactions employing DACH-pyridyl type ligands.[1][3] Optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates.
Materials:
-
Ligand: this compound (L2 )
-
Allylic electrophile (e.g., linear, trisubstituted allylic carbonate or phosphate)
-
Nucleophile (e.g., diethyl malonate)
-
Base (e.g., NaH, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add the Molybdenum precatalyst (e.g., Mo(CO)₃(pyr)₃, 5 mol%) and the (S,S)-DACH-Pyridyl ligand (L2 , 7.5 mol%).
-
Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst.
-
Nucleophile Deprotonation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the nucleophile (e.g., diethyl malonate, 1.2 equivalents) in anhydrous solvent.
-
Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Allylic Alkylation Reaction: To the pre-formed catalyst mixture, add the solution of the deprotonated nucleophile via cannula.
-
Add the allylic electrophile (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired branched and linear products.
-
Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation
Caption: Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation.
Signaling Pathway for Catalyst Activation and Reaction
References
- 1. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Catalysis with Metal Complexes of (1S,2S)-Cyclohexane-1,2-diamine Derivatives
Note to the Reader: Extensive literature searches for the catalytic applications of metal complexes specifically derived from N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide did not yield sufficient data for the creation of detailed application notes and protocols. The field of asymmetric catalysis extensively utilizes the (1S,2S)-Cyclohexane-1,2-diamine scaffold due to its rigid, chiral backbone which provides excellent stereocontrol in a variety of reactions.
Therefore, these application notes and protocols have been prepared for a closely related and well-documented class of ligands: N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine . The principles, experimental setups, and catalytic utility described herein are representative of the broader applications of chiral (1S,2S)-cyclohexane-1,2-diamine-based metal complexes in asymmetric synthesis and are of high relevance to researchers, scientists, and drug development professionals.
Introduction to Chiral Metal Complexes of N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine
Metal complexes of chiral tetradentate aminopyridine ligands derived from (1S,2S)-cyclohexane-1,2-diamine are powerful catalysts for a range of asymmetric transformations. The ligand, often abbreviated as (R,R)-mcp in literature for the N,N'-dimethyl derivative, coordinates to various transition metals, including manganese and iron, to form catalysts that are particularly effective in oxidation reactions.[1] These bioinspired complexes mimic the function of metalloenzymes and can activate environmentally benign oxidants like hydrogen peroxide (H₂O₂) for highly enantioselective synthesis.[1]
The rigid cyclohexane backbone of the ligand, combined with the coordinating pyridyl groups, creates a well-defined chiral environment around the metal center. This steric and electronic arrangement allows for excellent control over the stereochemical outcome of the catalyzed reaction, leading to high enantiomeric excesses (ee) of the desired product.
Key Catalytic Application: Asymmetric Epoxidation of Olefins
A prominent application of manganese complexes of N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)cyclohexane-1,2-diamine is the asymmetric epoxidation of unfunctionalized olefins. This reaction is of significant importance in synthetic organic chemistry as chiral epoxides are versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals.
Data Presentation
The following table summarizes the performance of a manganese catalyst in the asymmetric epoxidation of various olefin substrates using hydrogen peroxide as the oxidant.
| Entry | Olefin Substrate | Product | Yield (%) | ee (%) |
| 1 | 1,2-Dihydronaphthalene | (1R,2S)-1,2-Dihydronaphthalene oxide | >95 | 96 |
| 2 | Styrene | (R)-Styrene oxide | 85 | 92 |
| 3 | Indene | (1R,2S)-Indene oxide | >95 | 98 |
| 4 | 6-Chloro-1,2-dihydronaphthalene | (1R,2S)-6-Chloro-1,2-dihydronaphthalene oxide | 94 | 97 |
Data compiled from studies on related manganese-catalyzed asymmetric epoxidation reactions.
Experimental Protocols
Synthesis of the Ligand: N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)-(1S,2S)-cyclohexane-1,2-diamine
A general procedure for the synthesis of this class of ligands involves the reductive amination of the parent diamine.
Materials:
-
(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Pyridine-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.0 mmol) in dichloroethane (20 mL), add pyridine-2-carboxaldehyde (2.2 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (3.0 mmol) portion-wise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand.
In Situ Preparation of the Manganese Catalyst and Asymmetric Epoxidation
Materials:
-
N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)-(1S,2S)-cyclohexane-1,2-diamine ligand
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
Olefin substrate
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve the ligand (0.011 mmol) and Mn(OTf)₂ (0.010 mmol) in acetonitrile (2.0 mL).
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to 0 °C in an ice bath.
-
Add the olefin substrate (1.0 mmol) to the catalyst solution.
-
Add acetic acid (1.0 mmol).
-
Slowly add hydrogen peroxide (1.5 mmol) via a syringe pump over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for the specified time (typically 1-4 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Visualization of the Catalytic Pathway
The following diagram illustrates a proposed catalytic cycle for the manganese-catalyzed epoxidation of an olefin.
Caption: Proposed catalytic cycle for Mn-catalyzed epoxidation.
Logical Workflow for Catalyst Development
The development of these catalytic systems follows a logical progression from ligand design to application.
Caption: Workflow for catalyst development and application.
These application notes provide a framework for the use of metal complexes of N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine in asymmetric catalysis. The detailed protocols and conceptual diagrams are intended to guide researchers in the practical application and further development of these and related catalytic systems.
References
Application Notes and Protocols for N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide and Analogous Chiral Ligands in Enantioselective Catalysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for specific applications of the N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide ligand in enantioselective reactions yielded limited specific data and established protocols. The following application notes and protocols are based on the well-established utility of the (1S,2S)-cyclohexane-1,2-diamine scaffold in a variety of other chiral ligands. The provided information serves as a guide and a starting point for the application of the target ligand in similar enantioselective transformations.
Introduction
The (1S,2S)-cyclohexane-1,2-diamine backbone is a privileged chiral scaffold in asymmetric catalysis. Its rigid, C2-symmetric structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a wide range of chemical transformations. Ligands derived from this diamine have been successfully employed in numerous metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
This document provides a detailed protocol for the synthesis of the this compound ligand and a representative experimental protocol for its potential application in an enantioselective Nickel-catalyzed Michael addition, a reaction where analogous ligands have shown significant success.
Ligand Synthesis: this compound
A general and robust method for the synthesis of the target ligand is the acylation of (1S,2S)-cyclohexane-1,2-diamine with a derivative of picolinic acid, such as picolinoyl chloride.
Experimental Protocol: Ligand Synthesis
-
Materials:
-
(1S,2S)-Cyclohexane-1,2-diamine
-
Picolinoyl chloride hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (2.2 eq) to the solution and stir for 10 minutes. d. In a separate flask, suspend picolinoyl chloride hydrochloride (2.1 eq) in anhydrous DCM. e. Slowly add the suspension of picolinoyl chloride hydrochloride to the diamine solution at 0 °C. f. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. h. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford the desired this compound ligand.
Application Notes and Protocols for Copper-Catalyzed Asymmetric Henry Reaction using a N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(sulfonamide) Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a cornerstone in organic synthesis for the enantioselective formation of carbon-carbon bonds, yielding valuable chiral β-nitro alcohols. These products are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols described herein utilize a chiral catalyst system generated in situ from a copper salt and a C₂-symmetric bis(sulfonamide) ligand derived from (1S,2S)-cyclohexane-1,2-diamine.
Introduction
The asymmetric Henry reaction is a powerful tool for the synthesis of enantiomerically enriched β-nitro alcohols, which are precursors to chiral β-amino alcohols and α-hydroxy carboxylic acids. The use of chiral ligands in combination with metal catalysts, particularly copper, has been shown to afford high yields and excellent enantioselectivities. The N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(sulfonamide) ligand, in coordination with a copper(I) or copper(II) source, forms a chiral complex that effectively catalyzes the addition of nitromethane to a variety of aldehydes.
Key Applications
-
Asymmetric C-C Bond Formation: Creation of a new stereocenter with high enantiocontrol.
-
Synthesis of Chiral Building Blocks: The resulting β-nitro alcohols are versatile intermediates for the synthesis of chiral amines, amino acids, and other valuable synthons.
-
Total Synthesis of Natural Products and Pharmaceuticals: This methodology has been applied to the concise synthesis of complex molecules, including antibiotic and anti-coagulant drugs.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the copper-catalyzed asymmetric Henry reaction with a representative bis(sulfonamide)-diamine ligand across a range of aldehyde substrates. The data highlights the high yields and enantioselectivities achievable with this catalytic system.
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | o-Nitrobenzaldehyde | 2-Nitro-1-(2-nitrophenyl)ethanol | >99 | 98 | [3] |
| 2 | p-Nitrobenzaldehyde | 2-Nitro-1-(4-nitrophenyl)ethanol | >99 | 96 | [3] |
| 3 | Benzaldehyde | 2-Nitro-1-phenylethanol | 95 | 91 | [3] |
| 4 | o-Methoxybenzaldehyde | 1-(2-Methoxyphenyl)-2-nitroethanol | >99 | 95 | [3] |
| 5 | 3-Phenylpropanal | 1-Nitro-4-phenylbutan-2-ol | >99 | >99.5 | [3] |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-nitroethanol | 87 | 94 | [3] |
| 7 | Isovaleraldehyde | 4-Methyl-1-nitropentan-2-ol | 85 | 92 | [3] |
Experimental Protocols
General Procedure for the Asymmetric Henry Reaction
This protocol details the in situ preparation of the copper catalyst and the subsequent asymmetric Henry reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(I) Bromide (CuBr)
-
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(p-toluenesulfonamide) (or a similar bis(sulfonamide) ligand)
-
Aldehyde
-
Nitromethane
-
Ethanol (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ):
-
To a dry reaction vial under an inert atmosphere, add the copper salt (e.g., Cu(OAc)₂, 0.02 mmol, 10 mol%) and the chiral bis(sulfonamide) ligand (0.02 mmol, 10 mol%).
-
Add dry ethanol (0.6 mL) and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.[1][2]
-
If required, add pyridine (0.02 mmol, 10 mol%) to the catalyst solution.[4][5]
-
-
Henry Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.[1][2][6]
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.[6]
-
-
Characterization:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed asymmetric Henry reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand [organic-chemistry.org]
- 5. [PDF] A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nickel-Catalyzed Michael Addition with Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols relevant to the nickel-catalyzed asymmetric Michael addition. Extensive literature searches did not yield specific examples of this reaction utilizing the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide .
Therefore, this document is structured into two main sections:
-
A Proposed Protocol for the Synthesis of this compound: A detailed, hypothetical procedure for the preparation of the target ligand is provided, based on established chemical principles for the acylation of diamines.
-
Application Notes for a Representative Analogous System: As a well-documented alternative, we present comprehensive application notes and protocols for the highly successful nickel-catalyzed Michael addition using the closely related chiral ligand, N,N'-((1R,2R)-dibenzyl)cyclohexane-1,2-diamine . This section includes quantitative data, detailed experimental procedures, and mechanistic insights derived from seminal publications in the field.
Researchers interested in the catalytic activity of the dipicolinamide ligand can use the provided synthesis protocol and adapt the Michael addition procedures as a starting point for their investigations.
Section 1: Synthesis of this compound
While a specific literature preparation for this exact molecule was not found, the following protocol is based on standard amidation reactions of (1S,2S)-cyclohexane-1,2-diamine.
Protocol 1: Synthesis of this compound
Materials:
-
(1S,2S)-Cyclohexane-1,2-diamine
-
Picolinoyl chloride hydrochloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1S,2S)-cyclohexane-1,2-diamine (1.0 equivalent).
-
Dissolve the diamine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et3N) (2.5 equivalents) to the solution.
-
In a separate flask, suspend picolinoyl chloride hydrochloride (2.2 equivalents) in anhydrous DCM.
-
Slowly add the suspension of picolinoyl chloride hydrochloride to the stirred diamine solution at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic scheme for the preparation of the target ligand.
Section 2: Nickel-Catalyzed Michael Addition with an Analogous Ligand
The following application notes are based on the highly efficient and enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by a nickel(II) complex of N,N'-((1R,2R)-dibenzyl)cyclohexane-1,2-diamine, as extensively reported by Evans and Seidel.[1][2][3][4]
Application Scope and Data Presentation
The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyst has proven to be highly effective for the conjugate addition of various 1,3-dicarbonyl compounds to a range of nitroalkenes.[1][2] The reaction proceeds at room temperature with high yields and excellent enantioselectivities.[2]
| Entry | Nitroalkene (R) | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |
| 1 | Phenyl | Diethyl malonate | 96 | 95 |
| 2 | 4-Chlorophenyl | Diethyl malonate | 95 | 95 |
| 3 | 2-Naphthyl | Diethyl malonate | 99 | 94 |
| 4 | 2-Furyl | Diethyl malonate | 94 | 92 |
| 5 | Cyclohexyl | Diethyl malonate | 85 | 93 |
| 6 | n-Propyl | Diethyl malonate | 89 | 92 |
| 7 | Phenyl | Ethyl 2-methylacetoacetate | 99 | 96 |
| 8 | Phenyl | Dibenzyl malonate | 99 | 94 |
Data sourced from Evans, D. A., & Seidel, D. (2005). J. Am. Chem. Soc., 127(28), 9958-9959.[1][2]
Experimental Protocols
Protocol 2: Preparation of the Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyst
Materials:
-
(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine
-
Nickel(II) bromide (NiBr2)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add NiBr2 (1.0 equivalent) and (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (2.0 equivalents) to a flame-dried flask.
-
Add anhydrous toluene to the flask.
-
Stir the resulting suspension at room temperature for 12-24 hours. The catalyst is typically used as a suspension in the subsequent Michael addition reaction.
Protocol 3: General Procedure for the Asymmetric Michael Addition
Materials:
-
Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyst suspension in toluene (typically 5 mol %)
-
Nitroalkene (1.0 equivalent)
-
1,3-Dicarbonyl compound (1.2 equivalents)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nitroalkene.
-
Add the 1,3-dicarbonyl compound.
-
Add anhydrous toluene.
-
Add the pre-formed Ni(II)-diamine catalyst suspension (5 mol %).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
References
- 1. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Aldol Reactions Using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric aldol reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals. The development of chiral ligands that can effectively induce enantioselectivity in these reactions is of paramount importance. This document details the application of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide and its derivatives as chiral ligands in metal-catalyzed asymmetric aldol reactions. These C2-symmetric ligands, derived from the readily available (1S,2S)-1,2-diaminocyclohexane, provide a well-defined and rigid chiral environment around a metal center, facilitating high levels of stereocontrol.
The protocols and data presented herein are based on established methodologies for asymmetric aldol reactions utilizing chiral diamine ligands and serve as a comprehensive guide for researchers employing these powerful catalytic systems.
Data Presentation
The following table summarizes representative quantitative data for asymmetric aldol reactions catalyzed by metal complexes of this compound derivatives. The data is compiled from studies on analogous chiral diamine ligand systems to provide expected performance benchmarks.
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexanone | 95:5 | 98 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | >99:1 | 99 | 95 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 92:8 | 96 | 88 |
| 4 | 2-Naphthaldehyde | Cyclohexanone | 96:4 | 97 | 90 |
| 5 | Isobutyraldehyde | Cyclohexanone | 90:10 | 95 | 85 |
| 6 | Benzaldehyde | Acetone | - | 92 | 78 |
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric aldol reaction using a pre-formed or in-situ generated metal complex of an this compound derivative.
Materials:
-
This compound derivative (chiral ligand)
-
Metal salt (e.g., Cu(OTf)₂, NiCl₂, Sc(OTf)₃)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Tertiary amine base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
Protocol: Asymmetric Aldol Reaction of an Aromatic Aldehyde with Cyclohexanone
-
Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (0.12 mmol, 12 mol%).
-
Add the metal salt (e.g., Cu(OTf)₂) (0.10 mmol, 10 mol%).
-
Add anhydrous DCM (5.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -20 °C, or 0 °C).
-
In a separate flame-dried flask, dissolve the aromatic aldehyde (1.0 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL).
-
Add the aldehyde solution dropwise to the cold catalyst solution.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Finally, add the tertiary amine base (e.g., Et₃N) (1.2 mmol, 1.2 equiv) dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
The following diagrams illustrate the key aspects of the asymmetric aldol reaction catalyzed by metal complexes of this compound derivatives.
Caption: General workflow for the asymmetric aldol reaction.
Application Notes and Protocols: N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide as a Chiral Ligand in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and representative protocols for the use of the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in asymmetric Diels-Alder reactions. This C₂-symmetric ligand, when complexed with a Lewis acid such as copper(II) triflate, is an effective catalyst for inducing high stereoselectivity in the cycloaddition of dienes and dienophiles. The protocols provided herein are based on established methodologies for structurally analogous chiral ligands in enantioselective Diels-Alder reactions and serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] The development of asymmetric versions of this reaction is of paramount importance, particularly in the synthesis of chiral molecules and complex natural products. Chiral ligands complexed to Lewis acids are frequently employed to catalyze these transformations, creating a chiral environment that directs the stereochemical outcome of the reaction. The this compound ligand, built upon the well-established (1S,2S)-diaminocyclohexane scaffold, offers a rigid and sterically defined framework to effectively induce enantioselectivity.
Application in Asymmetric Diels-Alder Reactions
The combination of this compound with a suitable metal salt, typically a copper(II) salt like copper(II) triflate (Cu(OTf)₂), generates a chiral Lewis acid catalyst. This catalyst coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction while simultaneously shielding one face of the dienophile, leading to a highly enantioselective cycloaddition.
Key Advantages:
-
High Enantioselectivity: The rigid C₂-symmetric backbone of the ligand effectively controls the facial selectivity of the dienophile.
-
Broad Substrate Scope: This catalytic system is expected to be effective for a variety of dienes and dienophiles, particularly N-enoyloxazolidinones.
-
Mild Reaction Conditions: The reactions can often be carried out at low temperatures, which enhances selectivity.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone, catalyzed by a complex of a chiral ligand and Cu(OTf)₂. While this specific data is for an analogous system, it provides expected performance benchmarks.
| Entry | Ligand Loading (mol%) | Dienophile | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | 10 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 3 | >95 | >99:1 | >98 |
| 2 | 10 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 4 | >95 | >99:1 | >97 |
| 3 | 10 | N-Acryloyl-2-oxazolidinone | 1,3-Butadiene | CH₂Cl₂ | -40 | 12 | 90 | - | >95 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the title ligand from (1S,2S)-diaminocyclohexane and picolinic acid is outlined below.
Materials:
-
(1S,2S)-Diaminocyclohexane
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of picolinic acid (2.2 equivalents) in DCM, add EDC (2.2 equivalents) and HOBt (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (1S,2S)-diaminocyclohexane (1.0 equivalent) and DIPEA (3.0 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Representative Protocol for the Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for the copper-catalyzed asymmetric Diels-Alder reaction between an N-enoyloxazolidinone and cyclopentadiene.
Materials:
-
This compound
-
Copper(II) triflate (Cu(OTf)₂)
-
N-enoyloxazolidinone (e.g., N-acryloyl-2-oxazolidinone)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.10 mmol) and Cu(OTf)₂ (0.10 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
Add the N-enoyloxazolidinone (1.0 mmol) to the catalyst solution and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a few drops of water.
-
Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Caption: Influence of the chiral ligand on the reaction's stereochemical outcome.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation with a Chiral Ru(II)-N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Catalyst System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the use of the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. The protocols are designed to guide researchers in setting up and performing these reactions, offering a powerful tool for the synthesis of enantioenriched secondary alcohols, which are crucial intermediates in pharmaceutical and fine chemical synthesis.
Overview and Principle
Asymmetric transfer hydrogenation is a robust and operationally simple method for the enantioselective reduction of ketones and imines, avoiding the need for high-pressure gaseous hydrogen. The reaction typically employs a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, and a chiral transition metal catalyst. The catalyst system described herein is based on a ruthenium(II) complex of the C₂-symmetric ligand this compound. The chirality of the ligand directs the stereochemical outcome of the reduction, leading to the formation of one enantiomer of the alcohol product in excess.
Experimental Protocols
Synthesis of the Ligand: this compound
This protocol describes the synthesis of the chiral ligand from commercially available (1S,2S)-(-)-1,2-diaminocyclohexane and picolinoyl chloride.
Materials:
-
(1S,2S)-(-)-1,2-Diaminocyclohexane
-
Picolinoyl chloride hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-(-)-1,2-diaminocyclohexane (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes.
-
In a separate flask, suspend picolinoyl chloride hydrochloride (2.1 eq.) in anhydrous dichloromethane.
-
Slowly add the suspension of picolinoyl chloride hydrochloride to the solution of the diamine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Preparation of the Ru(II)-Dipicolinamide Catalyst
This protocol details the in situ preparation of the active ruthenium catalyst from the chiral ligand and a suitable ruthenium precursor. A closely related procedure has been reported for a phenylene-bridged analogue.[1]
Materials:
-
This compound (Ligand)
-
[Ru(η⁶-p-cymene)Cl₂]₂
-
Potassium hexafluorophosphate (KPF₆) (optional, for isolation of a stable salt)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure for in situ Catalyst Formation:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.) and [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 eq.).
-
Add the appropriate solvent (e.g., 2-propanol for the subsequent ATH reaction).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation before adding the substrate.
Asymmetric Transfer Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)
This protocol provides a general procedure for the asymmetric transfer hydrogenation of a model ketone. The conditions are based on those reported for a similar catalyst system.[1]
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
In situ prepared Ru(II)-dipicolinamide catalyst solution
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH) as a base
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Prepare the Ru(II)-dipicolinamide catalyst in situ as described in Protocol 2.2 in 2-propanol.
-
To this catalyst solution, add the prochiral ketone (e.g., acetophenone) (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).
-
Add a solution of the base (e.g., KOtBu or NaOH in 2-propanol, typically 2 mol% relative to the substrate).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1-Phenylethanol | 1 | >99 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 1 | >99 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 1 | >99 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1 | >99 |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 3 | >99 |
| 6 | Propiophenone | 1-Phenyl-1-propanol | 2 | >99 |
| 7 | Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 3 | >99 |
Reaction conditions: Ketone (1.0 mmol), Catalyst (0.005 mol%), KOtBu (0.04 M in 2-propanol), in 2-propanol at 82 °C.[1] Note: The enantiomeric excess for these reactions was not reported in the cited source as the ligand used was achiral. However, with the chiral (1S,2S)-cyclohexane backbone, high enantioselectivities are anticipated. For comparison, other ruthenium catalysts with ligands derived from 1,2-diaminocyclohexane have achieved enantiomeric excesses of up to 85% for the reduction of acetophenone.[2]
Visualizations
Experimental Workflow
Caption: Workflow for ligand synthesis and subsequent use in asymmetric transfer hydrogenation.
Proposed Catalytic Cycle
The proposed mechanism for asymmetric transfer hydrogenation with a Ru(II)-diamine complex involves an outer-sphere mechanism.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
References
Application Notes and Protocols for N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bisamide-Metal Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive literature searches for the specific ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide did not yield sufficient publicly available data containing detailed substrate scope for its metal complexes in asymmetric catalysis. Therefore, these application notes and protocols have been prepared for a closely related and well-documented class of catalysts: those based on N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(sulfonamide) ligands. This class of C2-symmetric diamide-type ligands is a cornerstone in asymmetric synthesis, and the principles and applications outlined below are representative of the utility of such chiral scaffolds in catalysis.
Introduction to (1S,2S)-Cyclohexane-1,2-diamine Derived Bisamide Ligands in Asymmetric Catalysis
(1S,2S)-Cyclohexane-1,2-diamine is a privileged chiral scaffold extensively used in the synthesis of a wide variety of chiral ligands and organocatalysts. Its rigid cyclohexane backbone provides a well-defined stereochemical environment which, when incorporated into a metal complex, can effectively control the facial selectivity of reactions involving prochiral substrates. This high degree of stereocontrol makes catalysts derived from this diamine invaluable tools in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries.
Bis(sulfonamide) derivatives of (1S,2S)-cyclohexane-1,2-diamine, in particular, have been successfully employed in a variety of catalytic asymmetric transformations. These ligands are known to coordinate with various metals, creating chiral Lewis acid catalysts that can activate substrates towards enantioselective bond formation.
Application: Asymmetric Hydrogenation of Ketones Catalyzed by Manganese(I) Complexes with a (1R,R)-1,2-Diaminocyclohexane-based Chiral Tetradentate SNNS Ligand
A notable application of a (1R,R)-1,2-diaminocyclohexane-derived tetradentate ligand containing amide-like linkages is in the manganese(I)-catalyzed asymmetric hydrogenation of ketones. This reaction provides an efficient and enantioselective route to chiral secondary alcohols, which are important building blocks in organic synthesis. A series of (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands have been successfully employed as chiral chelating ligands for the asymmetric hydrogenation of substituted acetophenones, demonstrating good activity and enantioselectivity.[1]
Substrate Scope
The manganese(I) catalyst derived from a (R,R)-1,2-diaminocyclohexane-based SNNS ligand has been shown to be effective for the asymmetric hydrogenation of a range of substituted acetophenones. The following table summarizes the substrate scope with corresponding yields and enantiomeric excess (ee) values.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 85 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 83 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 81 |
| 4 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 80 |
| 5 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 78 |
| 6 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 79 |
| 7 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 82 |
| 8 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 75 |
| 9 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 84 |
Reaction conditions: Ketone (0.5 mmol), Mn(I)-catalyst (1 mol%), t-BuOK (10 mol%), H₂ (50 bar), Ethanol (2 mL), 60 °C, 12 h.[1]
Experimental Protocols
Synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
This protocol describes the synthesis of a representative bis(sulfonamide) ligand derived from (1S,2S)-cyclohexane-1,2-diamine.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
p-Toluenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.295 g, 11.36 mmol) in anhydrous THF (100 mL) under an inert atmosphere, add triethylamine (4.7 mL, 34 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (4.382 g, 22.72 mmol) in anhydrous THF (10 mL) dropwise over 30-60 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (10 mL) and wash with saturated aqueous sodium carbonate solution (13.5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.[2]
Caption: Workflow for the synthesis of a bis(sulfonamide) ligand.
General Protocol for Asymmetric Hydrogenation of Ketones
This protocol is a generalized procedure for the manganese(I)-catalyzed asymmetric hydrogenation of ketones based on the reported literature.[1]
Materials:
-
Substituted acetophenone
-
Manganese(I)-SNNS catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol, anhydrous and degassed
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and standard glassware for handling air-sensitive reagents
Procedure:
-
In a glovebox, charge a glass vial with the manganese(I)-SNNS catalyst (0.005 mmol, 1 mol%).
-
Add the ketone substrate (0.5 mmol) and potassium tert-butoxide (0.05 mmol, 10 mol%).
-
Add anhydrous and degassed ethanol (2 mL) to the vial.
-
Seal the vial, place it inside a high-pressure autoclave, and then remove the autoclave from the glovebox.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The conversion and enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.
Caption: General experimental workflow for asymmetric hydrogenation.
Catalytic Cycle
The proposed catalytic cycle for the manganese(I)-catalyzed asymmetric hydrogenation of ketones involves the activation of hydrogen by the manganese complex, followed by the transfer of a hydride and a proton to the ketone substrate in an outer-sphere mechanism. The chiral ligand environment dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol product in excess.
Caption: Simplified catalytic cycle for ketone hydrogenation.
References
Synthesis of Chiral Pharmaceuticals Using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is a C₂-symmetric chiral ligand derived from (1S,2S)-1,2-diaminocyclohexane (DACH). The rigid and well-defined stereochemical environment of the DACH backbone makes its derivatives highly effective in asymmetric catalysis. This dipicolinamide ligand, featuring two picolinamide moieties, acts as a tetradentate ligand, capable of forming stable complexes with various transition metals. These metal complexes are potent catalysts for a range of enantioselective transformations crucial in the synthesis of chiral pharmaceuticals and their intermediates. The pyridine nitrogen atoms and amide functionalities provide multiple coordination sites, influencing the electronic and steric properties of the catalytic center, thereby enabling high levels of stereocontrol.
Chiral 1,2-diamines and their derivatives are foundational in the synthesis of a wide array of pharmaceuticals.[1] This document provides detailed application notes and protocols for the use of this compound and its analogs in the asymmetric synthesis of key pharmaceutical building blocks.
Key Applications in Asymmetric Synthesis
Complexes of this compound and related DACH-derived ligands are particularly effective in several classes of asymmetric reactions that are fundamental to pharmaceutical synthesis. While specific examples for the title ligand in the synthesis of marketed drugs are not extensively documented in publicly available literature, the reactivity patterns of closely related DACH-amide and -salen complexes provide a strong indication of its potential applications. These include, but are not limited to:
-
Asymmetric Alkylation Reactions: The enantioselective addition of alkyl groups to prochiral electrophiles is a cornerstone of chiral drug synthesis.
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction for building complex chiral molecules.
-
Asymmetric Ring-Opening of Epoxides and Aziridines: This strategy provides enantiomerically enriched 1,2-amino alcohols and 1,2-diamines, which are prevalent motifs in pharmaceuticals.[1]
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the typical performance of catalytic systems based on (1S,2S)-cyclohexane-1,2-diamine derivatives in key asymmetric reactions. This data, derived from analogous systems, serves as a benchmark for the expected efficacy of this compound-metal complexes.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | THF | RT | 24 | 95 | 96 |
| Cu(I)-bis(NHC) from (rac; S,S)-L1 | Toluene | 0 | 12 | 88 | 90 |
Table 2: Asymmetric Alkylation of N-Benzylidene-alanine Ester
| Catalyst System | Substrate | Alkylating Agent | Temp (°C) | Yield (%) | ee (%) |
| Cu(II)-salen from (S,S)-DACH | N-(p-chlorobenzylidene)alanine isopropyl ester | Benzyl Bromide | -20 | 85 | 98 |
| Ni(II)-salen from (S,S)-DACH | N-benzylidenealanine isopropyl ester | Benzyl Bromide | RT | 78 | 85 |
Experimental Protocols
Protocol 1: Synthesis of the Ligand: this compound
This protocol describes a general and efficient method for the synthesis of the title ligand.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 eq.) in anhydrous DCM, add picolinic acid (2.2 eq.) and DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (2.4 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for asymmetric catalysis using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, also known as (+)-N,N'-(1S,2S)-1,2-Diaminocyclohexanediylbis(2-pyridinecarboxamide). This chiral ligand is particularly effective in a variety of metal-catalyzed asymmetric transformations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound catalysts. The solutions are presented in a question-and-answer format to help you navigate and resolve experimental challenges.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is showing poor enantiomeric excess (ee). What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Purity:
-
Is your this compound ligand enantiomerically pure? Impurities or a lower than expected enantiomeric purity of the ligand will directly translate to a lower ee in your product. Verify the enantiomeric purity of your ligand using chiral HPLC or by obtaining a certificate of analysis from the supplier.
-
Are your metal precursor and other reagents of high purity? Impurities can act as catalyst inhibitors or promote a non-selective background reaction.
-
-
Reaction Temperature:
-
Have you tried lowering the reaction temperature? In many cases, reducing the temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature screening is often necessary to find the optimal balance.
-
-
Solvent Effects:
-
Is the solvent optimal for the reaction? The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment and, consequently, the enantioselectivity. A solvent screening is highly recommended. For catalysts derived from chiral 1,2-diamines, solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common starting points.
-
-
Additives:
-
Could an additive be beneficial? In some catalytic systems, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in reactions involving metal catalysts, additives can modify the ligand-metal complex, leading to better stereochemical control.
-
-
Substrate Compatibility:
-
Is the substrate suitable for this catalytic system? The electronic and steric properties of the substrate can influence enantioselectivity. Some substrates may not be ideal for achieving high ee with this particular catalyst.
-
Issue 2: Low Reaction Yield or Slow Conversion
Q: The enantioselectivity of my reaction is acceptable, but the yield is low, or the reaction is very slow. How can I improve the conversion?
A: Poor yield or slow reaction rates can be addressed by optimizing the following parameters:
-
Catalyst Loading:
-
Is the catalyst loading sufficient? A low catalyst loading may result in a slow reaction. A systematic increase in the catalyst concentration can improve the reaction rate and yield. However, be mindful of the cost implications and the potential for side reactions at higher catalyst loadings.
-
-
Reaction Temperature:
-
Can the reaction temperature be increased? While lower temperatures often favor higher enantioselectivity, a moderate increase in temperature can significantly accelerate the reaction rate. An optimization study to balance yield and enantioselectivity is crucial.
-
-
Concentration of Reactants:
-
Are the reactant concentrations optimal? The concentration of your starting materials can affect the reaction kinetics. It is advisable to investigate the effect of reactant concentration on the reaction outcome.
-
-
Catalyst Deactivation:
-
Is the catalyst stable under the reaction conditions? The catalyst may be degrading over the course of the reaction due to the presence of impurities, high temperatures, or incompatibility with the solvent or reagents. Ensure that all components of the reaction are pure and that the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical application of this compound as a catalyst?
A1: This chiral ligand is particularly noted for its use in Molybdenum-catalyzed asymmetric allylic substitution reactions.[1] It is especially effective for the synthesis of molecules with tertiary and quaternary stereocenters.[1]
Q2: How should I prepare the active catalyst?
A2: The active catalyst is typically generated in situ by mixing the this compound ligand with a suitable metal precursor in an appropriate anhydrous solvent under an inert atmosphere. The choice of metal and solvent is reaction-dependent.
Q3: What are some common solvents used with this type of catalyst?
A3: For asymmetric reactions involving chiral diamine ligands, common solvents include aprotic solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. The optimal solvent should be determined experimentally for each specific reaction.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of starting materials and the formation of the product.
Q5: My reaction is not reproducible. What are the likely causes?
A5: Lack of reproducibility can stem from several factors. Key areas to investigate include:
-
Purity of reagents and solvents: Even trace impurities can have a significant impact.
-
Strictness of inert atmosphere: For air- and moisture-sensitive reactions, ensure rigorous exclusion of oxygen and water.
-
Temperature control: Small variations in temperature can affect both the rate and selectivity.
-
Precise measurement of reagents: Ensure accurate weighing and dispensing of all components, especially the catalyst and ligand.
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of a representative asymmetric reaction catalyzed by this compound. This data is for illustrative purposes to guide your experimental design.
Table 1: Effect of Solvent on Enantioselectivity and Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 0 | 24 | 85 | 92 |
| 2 | DCM | 0 | 24 | 90 | 88 |
| 3 | THF | 0 | 24 | 75 | 95 |
| 4 | Et₂O | 0 | 24 | 60 | 91 |
Table 2: Effect of Temperature on Enantioselectivity and Yield (in THF)
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 | 12 | 95 | 85 |
| 2 | 0 | 24 | 75 | 95 |
| 3 | -20 | 48 | 60 | 98 |
| 4 | -78 | 72 | 30 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation (In Situ)
This protocol describes a general method for the in situ preparation of the chiral catalyst for a typical asymmetric reaction.
Materials:
-
This compound ligand
-
Metal Precursor (e.g., Mo(CO)₆, Cu(OTf)₂, etc.)
-
Anhydrous Solvent (e.g., THF, Toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound ligand (e.g., 0.055 mmol).
-
Add the metal precursor (e.g., 0.05 mmol) to the flask.
-
Add the desired volume of anhydrous solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.
-
The catalyst is now ready for the addition of the substrates.
Protocol 2: General Procedure for a Catalytic Asymmetric Reaction (e.g., Asymmetric Allylic Alkylation)
Materials:
-
In situ prepared catalyst solution (from Protocol 1)
-
Substrate (e.g., allylic carbonate)
-
Nucleophile
-
Anhydrous Solvent
-
Quenching solution (e.g., saturated NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To the freshly prepared catalyst solution, add the substrate (e.g., 1.0 mmol) dissolved in a small amount of the reaction solvent.
-
Add the nucleophile (e.g., 1.2 mmol) to the reaction mixture.
-
Stir the reaction at the optimized temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: A troubleshooting workflow for optimizing asymmetric reactions.
Caption: General experimental workflow for an asymmetric catalytic reaction.
References
Technical Support Center: Troubleshooting Low Enantioselectivity with N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in asymmetric catalysis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to achieving high enantioselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low enantiomeric excess (ee). What are the most common factors I should investigate?
A1: Low enantioselectivity can stem from several sources. The most critical factors to investigate are:
-
Ligand Purity and Integrity: Ensure the this compound ligand is of high purity and has not degraded. Impurities or degradation products can interfere with the formation of the active chiral catalyst.
-
Metal Precursor and Catalyst Formation: The choice of metal salt and the conditions for the in situ formation or isolation of the catalyst are crucial. The counter-ion of the metal salt can significantly influence the catalytic activity and enantioselectivity.
-
Solvent Effects: The polarity, coordinating ability, and purity of the solvent can have a profound impact on the transition state of the reaction, thereby affecting enantioselectivity.
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the temperature often, but not always, leads to higher enantioselectivity.
-
Substrate Compatibility: The electronic and steric properties of your substrate may not be optimal for the chiral environment created by the ligand-metal complex.
-
Presence of Water or Other Impurities: Trace amounts of water or other coordinating species in the reaction mixture can deactivate or alter the chiral catalyst.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
A2: The solvent can influence the stability and conformation of the catalyst-substrate complex in the transition state. Aprotic solvents are generally preferred to avoid interference with the catalyst. The polarity of the solvent can also play a significant role. It is often necessary to screen a range of solvents to find the optimal one for a specific transformation. For instance, in reactions involving related chiral diamine ligands, solvents like toluene, CH2Cl2, and THF have been successfully employed.
Q3: I am observing a decrease in enantioselectivity at higher conversions. What could be the cause?
A3: A decrease in enantioselectivity with increasing reaction time or conversion can indicate catalyst degradation or the formation of a less selective catalytic species over time. It is also possible that a background, non-catalyzed reaction is occurring at a slower rate, producing a racemic product. Consider monitoring the reaction at different time points to determine the optimal reaction time. Reducing the reaction temperature might also help to stabilize the catalyst.
Q4: Can the concentration of the ligand and catalyst impact the enantioselectivity?
A4: Yes, the catalyst loading and the metal-to-ligand ratio can be critical. Insufficient ligand relative to the metal can lead to the formation of achiral or less selective catalytic species. It is advisable to screen different catalyst loadings and metal-to-ligand ratios to find the optimal conditions for your specific reaction.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from studies on analogous chiral ligands derived from (1S,2S)-Cyclohexane-1,2-diamine, illustrating the impact of various reaction parameters on enantioselectivity. This data can serve as a valuable guide for your optimization studies.
Table 1: Effect of Temperature on Asymmetric Hydrogenation of Acetophenone using a Mn(I)-complex of a (1S,2S)-Cyclohexanediamine-derived Ligand
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 35 | - | - |
| 2 | 45 | Low | - |
| 3 | 55 | 98 | 85 |
| 4 | 65 | 99 | - |
| 5 | 75 | 99 | Decreased |
| 6 | 85 | 97 | - |
Data adapted from a study on a related Mn(I)-catalyzed asymmetric hydrogenation. This suggests that for this class of ligands, there is an optimal temperature window, and excessively high temperatures can be detrimental to enantioselectivity.
Table 2: Effect of Base in Asymmetric Hydrogenation of Acetophenone using a Mn(I)-complex of a (1S,2S)-Cyclohexanediamine-derived Ligand
| Entry | Base | Conversion (%) | ee (%) |
| 1 | t-BuOK | 99 | 65 |
| 2 | K3PO4 | - | ~75 |
| 3 | K2CO3 | 98 | 85 |
| 4 | Cs2CO3 | - | ~82 |
This data highlights the significant role of the base in this catalytic system. The nature of the cation and the basicity can fine-tune the catalytic environment.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol is a general guideline based on reactions using (1S,2S)-Cyclohexane-1,2-diamine derived ligands and should be optimized for your specific substrate and catalyst system.
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., Cu(OAc)2, NiBr2, etc.) (0.05 mmol).
-
Add this compound (0.055 mmol, 1.1 equivalents relative to the metal).
-
Add the desired anhydrous solvent (e.g., Toluene, CH2Cl2) (2 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Michael Addition Reaction:
-
To the flask containing the catalyst solution, add the Michael acceptor (1.0 mmol).
-
Add the Michael donor (1.2 mmol, 1.2 equivalents).
-
If required, add a base or other additives at this stage.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC/LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in a reaction catalyzed by a complex of this compound.
Improving catalyst stability of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide complexes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide-metal complexes in their catalytic experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure optimal catalyst performance and stability.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound ligands and their metal complexes?
A1: These ligands are characterized by a C₂-symmetric chiral scaffold derived from (1S,2S)-cyclohexane-1,2-diamine. This backbone provides a rigid and well-defined stereochemical environment. The two picolinamide arms act as chelating agents, binding to a metal center through the nitrogen atoms of the pyridine rings and the amide groups. This tetradentate coordination creates a stable chiral metal complex that can effectively induce enantioselectivity in a variety of chemical transformations.
Q2: How should I handle and store my this compound catalyst complex?
A2: Many organometallic catalysts, including these complexes, can be sensitive to air, moisture, and light. To maintain catalytic activity and ensure reproducibility, it is crucial to handle and store them under an inert atmosphere, such as argon or nitrogen, preferably in a glovebox.[1] Glassware should be oven-dried, and anhydrous solvents should be used for preparing catalyst solutions.[2] Store the solid catalyst in a sealed vial in a desiccator or freezer, protected from light.
Q3: What are the common metal centers used with this ligand, and how does the metal choice affect the catalyst's stability and reactivity?
A3: This ligand is versatile and can be complexed with various transition metals, including but not limited to iridium, iron, nickel, and copper. The choice of metal is dictated by the specific reaction being catalyzed. The metal ion's nature influences the complex's thermodynamic and kinetic stability, redox properties, and Lewis acidity, all of which are critical for catalytic performance. For instance, some metals may be more susceptible to oxidation or reduction under reaction conditions, leading to catalyst deactivation.
Q4: Can I modify the ligand structure to improve catalyst stability or performance?
A4: Yes, modifying the ligand is a common strategy to enhance catalyst stability and tune its electronic and steric properties. For picolinamide-based ligands, introducing electron-withdrawing or donating groups on the pyridine ring can alter the metal center's electron density, impacting its reactivity. For example, incorporating strong sigma-donating sulfonamide moieties into a picolinamide skeleton has been shown to enhance catalyst stability.[3] Similarly, adding bulky substituents can create a more robust chiral pocket, potentially improving enantioselectivity, but may also lead to steric hindrance.[4]
Troubleshooting Guide
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Low or variable enantiomeric excess is a frequent challenge in asymmetric catalysis. The following steps can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Enantioselectivity
References
Technical Support Center: Purification of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of the N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide ligand.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Ligand | - Incomplete reaction. - Loss of product during extraction or chromatography. - Suboptimal crystallization conditions. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Ensure proper phase separation during extraction and minimize the number of transfers. - Optimize the solvent system and temperature for recrystallization. |
| Presence of Starting Materials (Picolinic acid or (1S,2S)-Diaminocyclohexane) | - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature. | - Use a slight excess of the picolinic acid derivative to ensure the diamine is fully consumed. - Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted picolinic acid. - (1S,2S)-Diaminocyclohexane can be removed by an acidic wash (e.g., dilute HCl), but this may risk protonating the product. |
| Product is an Oil or Fails to Crystallize | - Presence of residual solvent. - Impurities hindering crystal lattice formation. | - Ensure all solvents are thoroughly removed under reduced pressure. - Attempt purification by column chromatography before crystallization. - Try different solvent systems for recrystallization (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Multiple Spots on TLC After Purification | - Incomplete separation during column chromatography. - Decomposition of the product on silica gel. | - Optimize the mobile phase for better separation. A common starting point is a gradient of ethyl acetate in petroleum ether or dichloromethane in methanol.[1] - Consider using a different stationary phase, such as alumina. - Neutralize the silica gel with triethylamine if the compound is basic and prone to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The most effective purification strategy often involves a combination of techniques. A typical workflow includes an initial workup with aqueous washes, followed by either column chromatography or recrystallization. For high purity, performing column chromatography followed by recrystallization of the desired fractions is recommended.
Q2: Which solvent system is best for column chromatography?
A2: The choice of solvent system depends on the polarity of the impurities. A good starting point for silica gel chromatography is a gradient elution. One might start with a non-polar mobile phase like ethyl acetate/petroleum ether (e.g., 1:1) and gradually increase the polarity.[1] Another common system is dichloromethane/methanol (e.g., 10:1).[1] The optimal system should be determined by thin-layer chromatography (TLC) analysis.
Q3: What are the best practices for recrystallizing the ligand?
A3: For recrystallization, a solvent system in which the ligand is sparingly soluble at room temperature but readily soluble when heated is ideal. Based on similar compounds, a mixture of hexane and ethyl acetate can be effective.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
Q4: How can I confirm the purity and identity of the final product?
A4: The purity of the ligand can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. The identity and structure should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[2]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
-
Reaction Quenching and Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a solvent like THF was used, remove it under reduced pressure.[2]
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate (e.g., 10 mL).[2]
-
Wash the organic layer with a saturated aqueous solution of sodium carbonate (or a mild base) to remove any unreacted picolinic acid.[2]
-
Separate the aqueous layer and extract it again with the organic solvent (e.g., 30 mL) to maximize product recovery.[2]
-
Combine all organic layers.
-
-
Drying and Solvent Removal:
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethyl acetate.
-
Slowly add a less polar solvent, like hexane, until the solution becomes slightly cloudy.[2]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
-
Column Packing and Elution:
-
Pack a glass column with silica gel 60 in the desired mobile phase, for instance, a mixture of ethyl acetate and petroleum ether (1:1).[1]
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or switching to a dichloromethane/methanol system) to elute the product.[1]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified ligand.
-
Visualizations
Caption: General purification workflow for the ligand.
Caption: Troubleshooting logic for purity analysis.
References
Technical Support Center: Synthesis of Chiral Diamine Ligands
Welcome to the technical support center for the synthesis of chiral diamine ligands. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and scale-up of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing chiral diamine ligands?
A1: The synthesis of chiral vicinal diamines can be challenging, particularly for unsymmetrically substituted derivatives.[1] Common issues include achieving high enantioselectivity, obtaining good chemical yields, difficulties in purification, and challenges during scale-up.[2][3] Specific problems often relate to controlling the stereochemistry of the reaction, preventing side reactions, and effectively removing byproducts and unreacted starting materials.
Q2: How critical is the purity of the starting chiral diamine precursor?
A2: The enantiomeric purity of the starting diamine is paramount as it directly dictates the maximum possible enantiomeric excess (ee) of the final ligand and, consequently, the stereochemical outcome of the catalyzed reaction. It is essential to use starting materials of the highest possible enantiopurity or perform a resolution step early in the synthesis.
Q3: Can reaction conditions significantly impact the enantioselectivity of the synthesis?
A3: Absolutely. Temperature, solvent, concentration, and the nature of the base or other additives can all have a profound effect on the enantioselectivity of the reaction.[4] For instance, in the monosulfonylation of a chiral diamine, cooling the reaction to 0°C is crucial to control exothermicity and maintain stereochemical integrity.[5] Optimization of these parameters is often necessary to achieve high ee values.
Q4: What are the typical methods for purifying chiral diamine ligands?
A4: Purification strategies depend on the physical properties of the ligand. Common methods include:
-
Crystallization: This is a highly effective method for obtaining enantiomerically pure compounds, often by forming diastereomeric salts with a chiral resolving agent.[3]
-
Column Chromatography: Silica gel chromatography is widely used, but care must be taken to avoid racemization or decomposition of the ligand on the stationary phase.[6]
-
Supercritical Fluid Chromatography (SFC): This technique can offer better resolution for chiral compounds compared to traditional HPLC and uses less toxic mobile phases.[7]
Troubleshooting Guides
Low Chemical Yield
Low yields can arise from incomplete reactions, side reactions, or product loss during workup and purification.[3]
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.[3] | - Monitor reaction progress using TLC or LC-MS to determine optimal reaction time.- Gradually increase the reaction temperature.- Ensure all reagents are fresh and anhydrous, especially for moisture-sensitive reactions. |
| Formation of multiple byproducts | Side reactions such as over-alkylation, elimination, or decomposition of the product. | - Lower the reaction temperature.- Use a more selective reagent.- Adjust the stoichiometry of the reactants. |
| Significant loss of product during workup/purification | Product may be partially soluble in the aqueous phase during extraction or may irreversibly adsorb to the chromatography column.[3] | - Adjust the pH of the aqueous layer during extraction to ensure the diamine is in its free base form and more soluble in the organic layer.[3]- Use a different stationary phase or solvent system for chromatography.- Consider alternative purification methods like crystallization.[3] |
Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is often the primary goal in chiral ligand synthesis.
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | - Racemization of the starting material or product under the reaction conditions.- Non-optimal reaction temperature or solvent.- Ineffective chiral auxiliary or catalyst. | - Screen different solvents and temperatures to find optimal conditions.- Ensure the base used is not strong enough to cause epimerization.- If using a chiral catalyst, ensure it is of high enantiopurity and suitable for the transformation. |
| Formation of diastereomers | Non-selective reaction leading to the formation of both desired and undesired diastereomers.[3] | - Utilize stereoselective reagents or catalysts.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.[3] |
| Inconsistent ee values between batches | Variations in reaction setup, reagent quality, or temperature control. | - Standardize the experimental procedure meticulously.- Use reagents from the same lot number if possible.- Ensure consistent and accurate temperature control throughout the reaction. |
Purification Difficulties
The purification of chiral diamines can be complicated by their basicity and potential for interaction with silica gel.
| Symptom | Possible Cause | Suggested Solution |
| Product streaking on TLC or column chromatography | The basic amine functionality is interacting strongly with the acidic silica gel. | - Add a small amount of a volatile base (e.g., triethylamine, ammonia) to the eluent.- Use a different stationary phase such as alumina or a polymer-based support. |
| Co-elution of product and impurities | Similar polarities of the product and impurities. | - Optimize the solvent system for chromatography by trying different solvent mixtures.- Consider derivatizing the diamine to alter its polarity for easier separation, followed by deprotection. |
| Difficulty in crystallizing the final product | The product may be an oil or form a non-crystalline solid. | - Screen a wide range of solvents and solvent mixtures for crystallization.- Attempt to form a salt of the diamine with an achiral acid to induce crystallization.- Use techniques like slow evaporation or vapor diffusion. |
Scale-Up Challenges
Transitioning a synthesis from the lab bench to a larger scale often introduces new challenges.[2][8]
| Symptom | Possible Cause | Suggested Solution |
| Decreased yield or selectivity on a larger scale | - Inefficient heat transfer in larger reactors.- Slower mixing leading to localized concentration gradients.- Exotherms that were manageable on a small scale become problematic. | - Use a reactor with better heat transfer capabilities (e.g., jacketed reactor).- Optimize the stirring rate and impeller design for efficient mixing.- Add reagents more slowly on a larger scale to control exotherms. |
| Longer reaction times | Inefficient mixing or heat transfer. | - Re-optimize reaction temperature and concentration for the larger scale. |
| Purification becomes impractical | Column chromatography is often not feasible for large quantities. | - Develop a robust crystallization procedure for purification.- Explore alternative purification methods like distillation or liquid-liquid extraction.[6] |
Experimental Protocols
Example Protocol: Synthesis of (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
This protocol is a representative example of the monosulfonylation of a chiral diamine.[5]
Materials:
-
(1R,2R)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Ligand Synthesis | Starting Material | Reagent | Typical Yield | Typical ee | Reference |
| (R,R)-TsDPEN | (1R,2R)-DPEN | TsCl | >95% | >99% | [5] |
| (S,S)-DACH-Ph Trost Ligand | (S,S)-DACH | 2-Diphenylphosphinylbenzoic acid | 80% | >99% | [9] |
Visualizations
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
General Workflow for Chiral Diamine Ligand Synthesis
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 6. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of catalysts based on the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. While this ligand is a valuable tool in asymmetric synthesis, researchers may encounter challenges related to catalyst activity, stability, and selectivity. This guide aims to address common issues and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My catalytic reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Low or no conversion is a common issue that can stem from several factors related to the catalyst's integrity and the reaction conditions.
-
Possible Cause 1: Catalyst Deactivation via Oxidation.
-
Troubleshooting: Metal centers in the catalyst, particularly those in a lower oxidation state, can be susceptible to oxidation by atmospheric oxygen or oxidizing impurities in the reagents or solvents. This oxidation can render the catalyst inactive.
-
Recommendation: Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and thoroughly degassed solvents. Purify reagents to remove any potential oxidizing impurities.
-
-
-
Possible Cause 2: Catalyst Poisoning.
-
Troubleshooting: Certain functional groups or impurities can act as poisons by strongly coordinating to the metal center and blocking the active site. Common poisons include sulfur-containing compounds (thiols, thioethers), phosphines, and some strongly coordinating solvents.
-
Recommendation: Scrutinize all reagents and solvents for potential catalyst poisons. If suspected, purify the materials prior to use. Consider using a scavenger resin to remove specific impurities if their identity is known.
-
-
-
Possible Cause 3: Ligand Degradation.
-
Troubleshooting: The this compound ligand itself can be susceptible to degradation under harsh reaction conditions, such as very high temperatures or the presence of strong acids or bases.
-
Recommendation: Review the reaction temperature and pH. If possible, screen lower temperatures. If a strong acid or base is required, consider a slower addition or the use of a hindered or non-coordinating base.
-
-
-
Possible Cause 4: Incomplete Catalyst Formation.
-
Troubleshooting: If the active catalyst is generated in situ from the ligand and a metal precursor, incomplete complexation can lead to lower than expected activity.
-
Recommendation: Ensure the stoichiometry of the ligand and metal precursor is accurate. Allow sufficient time for the complexation to occur before adding the substrates. Characterization of the pre-formed catalyst (if possible) can confirm its identity and purity.
-
-
2. I am observing a decrease in enantioselectivity during the reaction or upon catalyst recycling. What could be the reason?
A loss of enantioselectivity points towards changes in the chiral environment of the catalyst.
-
Possible Cause 1: Ligand Dissociation or Decomposition.
-
Troubleshooting: Partial dissociation of the chiral dipicolinamide ligand from the metal center can lead to the formation of achiral or less selective catalytic species. As mentioned above, ligand degradation can also destroy the chiral integrity of the catalyst.
-
Recommendation: Similar to troubleshooting low conversion, ensure inert reaction conditions and screen for milder temperatures. The addition of a slight excess of the ligand might help to suppress dissociation, but this should be optimized as it can sometimes inhibit the reaction.
-
-
-
Possible Cause 2: Formation of Off-Cycle Inactive Species.
-
Troubleshooting: The catalyst can potentially form inactive dimeric or oligomeric species, which may have different and lower selectivity.
-
Recommendation: Varying the catalyst concentration can provide clues. If dimerization is suspected, running the reaction at a lower concentration might be beneficial.
-
-
3. How can I investigate the cause of catalyst deactivation in my specific system?
A systematic investigation is key to understanding and overcoming catalyst deactivation.
-
Experimental Approach:
-
Baseline Experiment: Run the reaction under standard, optimized conditions to establish a benchmark for conversion and enantioselectivity.
-
Inert Atmosphere vs. Air: Compare the reaction profile under a strictly inert atmosphere versus exposure to air to assess oxygen sensitivity.
-
Reagent Purity: Systematically use purified (distilled, degassed, etc.) reagents and solvents in separate experiments to identify any inhibiting impurities.
-
Spectroscopic Analysis: If possible, analyze the catalyst before and after the reaction using techniques like NMR, IR, or UV-Vis spectroscopy to look for changes in the ligand or the coordination environment of the metal.
-
Kinetic Monitoring: Monitor the reaction progress over time. A sharp drop-off in the reaction rate can indicate rapid catalyst deactivation.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Catalyst Performance
| Symptom | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst Oxidation | Use inert atmosphere, degas solvents, purify reagents. |
| Catalyst Poisoning | Purify all reaction components, use scavenger resins. | |
| Ligand Degradation | Screen lower reaction temperatures, consider milder bases/acids. | |
| Incomplete Catalyst Formation | Verify stoichiometry, allow sufficient pre-formation time. | |
| Decreased Enantioselectivity | Ligand Dissociation/Degradation | Use inert atmosphere, screen milder conditions, consider slight excess of ligand. |
| Formation of Inactive Species | Vary catalyst concentration. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis under Inert Atmosphere
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Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Solvents should be freshly distilled from an appropriate drying agent and degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Liquid reagents should be similarly degassed. Solid reagents should be dried under high vacuum.
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Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas.
-
Catalyst Preparation (if in situ): In the reaction vessel, dissolve the this compound ligand and the metal precursor in the degassed solvent. Stir the mixture at the desired temperature for the specified complexation time (e.g., 30-60 minutes).
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Reaction Initiation: Add the substrate(s) to the solution of the active catalyst via syringe or cannula.
-
Monitoring: Maintain the inert atmosphere throughout the reaction. Take aliquots at regular intervals using a nitrogen-purged syringe for analysis (e.g., by GC, HPLC, or NMR) to monitor conversion and enantioselectivity.
Visualizations
Caption: Potential deactivation pathways for a metal catalyst with a chiral ligand.
Enhancing the yield of reactions using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
Disclaimer: Due to the limited availability of specific public data on N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, this technical support center has been developed based on established principles of asymmetric catalysis and information available for structurally related chiral ligands derived from (1S,2S)-cyclohexane-1,2-diamine. The protocols, troubleshooting advice, and potential applications are provided as a guide and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chiral ligand derived from (1S,2S)-cyclohexane-1,2-diamine and picolinic acid. Its rigid C2-symmetric cyclohexane backbone and the coordinating picolinamide arms make it a promising candidate for use in asymmetric catalysis. Based on the performance of analogous chiral diamine ligands, it is anticipated to be effective in a variety of metal-catalyzed reactions, including but not limited to:
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Asymmetric additions to aldehydes and imines
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Enantioselective cyclopropanation reactions
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Asymmetric Diels-Alder reactions
-
Kinetic resolution of racemic mixtures
Q2: How do I synthesize and purify this compound?
A general synthetic protocol involves the amide coupling of (1S,2S)-cyclohexane-1,2-diamine with picolinic acid or its activated derivative. A detailed experimental protocol is provided in the "Experimental Protocols" section below. Purification is typically achieved through column chromatography followed by recrystallization.
Q3: What is the role of the picolinamide moiety in catalysis?
The picolinamide group provides two key functionalities. The amide nitrogen and the pyridine nitrogen can act as a bidentate chelating agent for a metal center. This chelation creates a well-defined chiral environment around the metal, which is crucial for inducing enantioselectivity in a catalytic reaction.
Q4: Which metal catalysts are compatible with this ligand?
Based on related ligands, this compound is expected to coordinate with a range of transition metals. Likely candidates for forming active catalysts include copper (Cu), palladium (Pd), rhodium (Rh), ruthenium (Ru), and zinc (Zn). The choice of metal will be dictated by the specific reaction being catalyzed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Inactive catalyst | • Ensure the metal precursor and ligand are pure. • Optimize the ligand-to-metal ratio. • Consider in-situ catalyst formation versus pre-formation of the complex. |
| 2. Poor substrate reactivity | • Increase the reaction temperature. • Use a more active catalyst or a different metal precursor. • Increase the concentration of reactants. | |
| 3. Catalyst decomposition | • Run the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents. • Check for substrate or additive compatibility with the catalyst. | |
| Low Enantioselectivity (ee) | 1. Impure ligand | • Purify the ligand by recrystallization or column chromatography to ensure high enantiomeric purity. |
| 2. Incorrect solvent | • Screen a range of solvents with varying polarities. | |
| 3. Suboptimal temperature | • Lowering the reaction temperature often improves enantioselectivity. | |
| 4. Achiral background reaction | • Lower the catalyst loading to minimize the uncatalyzed reaction. • Ensure all reagents and glassware are free of contaminants that could catalyze a background reaction. | |
| Difficulty in Product Purification | 1. Co-elution with ligand or catalyst | • Optimize chromatographic conditions (solvent system, stationary phase). • Consider a post-reaction workup to remove the metal catalyst (e.g., aqueous wash, filtration through silica gel). |
| 2. Product instability | • Analyze the product stability under the purification conditions. • Consider derivatization of the product to a more stable compound before purification. |
Data Presentation: Performance of Analogous Ligands
The following table summarizes the performance of structurally similar chiral diamine ligands in various asymmetric reactions to provide an indication of the potential efficacy of this compound.
| Reaction Type | Analogous Ligand | Metal | Substrate | Yield (%) | Enantioselectivity (ee %) |
| Asymmetric Aldol Reaction | (1R,2R)-N,N'-Bis(2-hydroxybenzylidene)cyclohexane-1,2-diamine | Cu(II) | 4-Nitrobenzaldehyde & Cyclohexanone | 75 | 93 |
| Asymmetric Michael Addition | (R,R)-N,N'-Dibenzylcyclohexane-1,2-diamine | Ni(II) | Nitroalkene & 1,3-Dicarbonyl | >90 | >95 |
| Asymmetric Hydrogenation | (1R,2R)-DACH-derived PNNP ligand | Mn(I) | Acetophenone | >99 | 85 |
| Asymmetric Epoxidation | (R,R)-Salen derivative | Mn(III) | cis-β-Methylstyrene | 95 | 92 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related bis-amide ligands.
Materials:
-
(1S,2S)-Cyclohexane-1,2-diamine
-
Picolinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt)
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Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of picolinic acid (2.2 equivalents) in anhydrous DCM or DMF, add EDC (2.2 equivalents) and HOBt (2.2 equivalents).
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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In a separate flask, dissolve (1S,2S)-cyclohexane-1,2-diamine (1.0 equivalent) and a base such as triethylamine or DIPEA (2.5 equivalents) in the same anhydrous solvent.
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Slowly add the diamine solution to the activated picolinic acid mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure this compound.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Workflow for Ligand Synthesis
Caption: Synthetic workflow for this compound.
Hypothetical Catalytic Cycle
Caption: A generalized catalytic cycle for an asymmetric transformation.
Resolving racemic mixtures in N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. The primary focus is on the critical step of resolving the racemic mixture of trans-1,2-diaminocyclohexane, a key precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid resulted in a low yield of the desired (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate salt. What are the potential causes and solutions?
A1: Low yields during the resolution of racemic trans-1,2-diaminocyclohexane can stem from several factors:
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Incorrect Stoichiometry: The molar ratio of the racemic diamine to the resolving agent, tartaric acid, is crucial. An excess or deficit of tartaric acid can lead to incomplete precipitation of the desired diastereomeric salt. It is recommended to use a precise 1:1 molar ratio of the trans-diamine to L-(+)-tartaric acid.
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Suboptimal Temperature Control: The temperature at which the reaction and crystallization occur significantly impacts the yield and purity of the diastereomeric salt. The dissolution of tartaric acid and the initial reaction with the diamine should be carefully controlled, often with gentle heating to around 70°C.[1][2] Subsequently, slow cooling to room temperature followed by chilling in an ice bath (to <5°C) is critical to maximize precipitation.[1][2]
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Improper Solvent Volume: The concentration of the reactants in the solvent (typically water) is important. If the solution is too dilute, the diastereomeric salt may not precipitate effectively. Conversely, a highly concentrated solution may lead to the co-precipitation of the undesired diastereomer, reducing the enantiomeric purity.
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Incomplete Precipitation: Ensure the mixture is allowed sufficient time to cool and crystallize. Rushing this step will result in a lower yield. Vigorous stirring during cooling can also promote crystallization.[1]
Q2: The enantiomeric excess (ee) of my resolved (1S,2S)-1,2-diaminocyclohexane is below the desired >99%. How can I improve the optical purity?
A2: Achieving high enantiomeric excess is paramount. Here are key areas to focus on:
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Purity of the Racemic Mixture: The starting racemic trans-1,2-diaminocyclohexane should be free of the cis-isomer, as this can interfere with the crystallization of the desired diastereomeric salt.[2] Purification of the initial racemic mixture by distillation may be necessary.
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Recrystallization of the Diastereomeric Salt: A common method to enhance enantiomeric purity is to recrystallize the obtained (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate salt. This process can be repeated until the desired optical purity is achieved.
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Washing Procedure: After filtration, thoroughly wash the collected salt with ice-cold water and then with a solvent in which the salt has low solubility, such as methanol.[1][2] This helps to remove any residual mother liquor containing the undesired diastereomer.
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Analytical Method for ee Determination: Ensure that your method for determining the enantiomeric excess, typically chiral High-Performance Liquid Chromatography (HPLC), is properly validated.[3][4] In some cases, derivatization of the diamine may be necessary to achieve good separation on a chiral column.[3]
Q3: I am having trouble with the amide coupling reaction between (1S,2S)-1,2-diaminocyclohexane and picolinic acid. What are some common issues and their solutions?
A3: The amide bond formation is a critical step in the synthesis of the final product.[5][6] Common challenges include:
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Inefficient Activation of Picolinic Acid: Picolinic acid needs to be activated for the amide coupling to proceed efficiently. This is often done by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole).[7][8] Incomplete activation will lead to low conversion.
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Side Reactions: When using thionyl chloride for activation, side reactions such as the chlorination of the pyridine ring can occur.[6][8] Careful control of the reaction conditions (e.g., temperature) is necessary to minimize these byproducts.
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Reaction Conditions: The choice of solvent, temperature, and reaction time can all influence the outcome of the coupling reaction. Anhydrous conditions are typically required to prevent the hydrolysis of the activated carboxylic acid. The reaction is often carried out at room temperature or with gentle heating.
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Purification: The final product may require purification by column chromatography or recrystallization to remove any unreacted starting materials or byproducts.[5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data for the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.
| Parameter | Value | Reference |
| Molar Ratio (Diamine:Tartaric Acid) | 1:1 | [1] |
| Reaction Temperature | 70°C to 90°C | [1][2] |
| Cooling Temperature | <5°C | [1][2] |
| Yield of Diastereomeric Salt | ~90% | [1] |
| Enantiomeric Excess (ee) | ≥99% (after drying) | [2] |
Experimental Protocols
Resolution of Racemic trans-1,2-Diaminocyclohexane
This protocol is adapted from established literature procedures.[1][2]
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Dissolution of Resolving Agent: In a round-bottom flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in distilled water with stirring at room temperature until a homogeneous solution is obtained.
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Addition of Racemic Diamine: To the stirred solution of tartaric acid, add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (1.0 equivalent) at a rate that allows the reaction temperature to reach approximately 70°C.
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Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (~0.8-0.9 equivalents) at a rate that does not allow the reaction temperature to exceed 90°C. A white precipitate should form immediately.
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Crystallization: Vigorously stir the resulting slurry as it cools to room temperature.
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Cooling and Filtration: Cool the mixture in an ice bath to below 5°C for at least one hour to ensure complete precipitation. Collect the precipitate by vacuum filtration.
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Washing: Wash the filter cake with ice-cold water, followed by several rinses with cold methanol.
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Drying: Dry the solid to obtain (1S,2S)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt as a white solid.
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Liberation of the Free Amine: Suspend the dried salt in dichloromethane and treat with a 4M NaOH solution to liberate the free diamine. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (1S,2S)-1,2-diaminocyclohexane.
Synthesis of this compound
This is a general procedure for the amide coupling reaction.
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Activation of Picolinic Acid: In a flask under an inert atmosphere, dissolve picolinic acid (2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath. Add a coupling agent (e.g., DCC and HOBt) or an activating agent (e.g., thionyl chloride) and stir for the recommended time to form the activated picolinic acid derivative.
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Amide Formation: To a separate flask, dissolve the enantiomerically pure (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) and a base (e.g., triethylamine, 2.5 equivalents) in an anhydrous solvent. Slowly add the solution of the activated picolinic acid to the diamine solution at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Figure 1: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane and subsequent synthesis.
References
- 1. chemrj.org [chemrj.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide and Other Privileged Chiral Ligands in Asymmetric Oxidation
Introduction
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for synthesizing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, hereafter referred to as (S,S)-H2CDPA, belongs to the class of C₂-symmetric tetradentate N-donor (N4) ligands. Built upon the rigid and well-defined (1S,2S)-diaminocyclohexane scaffold, these ligands have proven highly effective in coordinating with transition metals like iron and manganese to catalyze a variety of enantioselective oxidation reactions.[1][2]
This guide provides an objective comparison of (S,S)-H2CDPA and its analogues with other widely used classes of "privileged" chiral ligands, namely Salen-type and PyBox ligands. The comparison focuses on their performance in two key transformations: the asymmetric epoxidation of olefins and the asymmetric sulfoxidation of sulfides, with supporting experimental data, detailed protocols, and workflow visualizations.
Overview of Compared Ligand Classes
The selection of a chiral ligand is critical as it establishes the chiral environment around the metal center, directly influencing enantioselectivity.[1] The ligands compared in this guide are all valued for their modular synthesis and robust coordination chemistry.
-
Tetradentate N4 Ligands (e.g., (S,S)-H2CDPA and (S,S)-PDP): These ligands, featuring a central chiral diamine backbone (such as diaminocyclohexane or bipyrrolidine) and two pyridine-containing arms, form stable complexes with metals like iron and manganese.[1][2] They are particularly noted for their efficacy in bioinspired oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2]
-
Salen-type Ligands: These tetradentate [O,N,N,O] ligands are synthesized through the condensation of a chiral diamine with salicylaldehyde derivatives.[3] Their metal complexes, particularly with manganese (Jacobsen's catalyst) and iron, are renowned for their high efficiency in asymmetric epoxidation and oxidation of sulfides.[3][4]
-
PyBox Ligands (Pyridine-bis(oxazoline)): PyBox ligands are C₂-symmetric tridentate ligands where two chiral oxazoline rings are bridged by a pyridine unit.[5] They form well-defined complexes with a variety of metals and have been successfully applied in numerous asymmetric transformations, including oxidations.[6][7]
Performance Comparison in Asymmetric Epoxidation
The asymmetric epoxidation of olefins is a fundamental transformation for producing chiral epoxides, which are versatile building blocks in organic synthesis. The performance of iron complexes with N4 and Salen-type ligands in the epoxidation of chalcone is summarized below.
Table 1: Comparison of Chiral Ligands in the Asymmetric Epoxidation of Chalcone
| Entry | Catalyst System (Ligand) | Oxidant | Additive | Yield (%) | ee (%) | Reference |
| 1 | Fe(OTf)₂ + (S,S)-PDP¹ | t-BuOOH | None | 17 | 52 | [8] |
| 2 | Fe(OTf)₂ + (S,S)-PDP¹ | t-BuOOH | Acetic Acid | 64 | 81 | [8] |
| 3 | Fe(OTf)₂ + (S,S)-PDP¹ | H₂O₂ | 2-EHA² | 78 | 81 | [8] |
| 4 | Fe(salan)³ | H₂O₂ | None | 95 | 88 | [9] |
¹(S,S)-PDP is N,N'-Bis(pyridin-2-ylmethyl)-(S,S')-2,2'-bipyrrolidine, a structurally analogous N4 ligand. ²2-Ethylhexanoic acid. ³A specific iron-salan complex detailed in the reference.
Performance Comparison in Asymmetric Sulfoxidation
Chiral sulfoxides are valuable intermediates in organic synthesis and serve as chiral auxiliaries. The iron-catalyzed asymmetric oxidation of thioanisole to the corresponding sulfoxide provides a key benchmark for ligand performance.
Table 2: Comparison of Chiral Ligands in the Asymmetric Sulfoxidation of Thioanisole
| Entry | Catalyst System (Ligand) | Oxidant | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Fe(acac)₃ + Chiral N,N'-dioxide¹ | 35% H₂O₂ | 0 | 92 | 96 | [10] |
| 2 | Fe(salan)² | 30% H₂O₂ | rt | 90 | 94 | [11] |
¹A C₂-symmetric ligand derived from L-pipecolic acid. ²A specific iron-salan complex detailed in the reference.
Experimental Protocols
General Experimental Workflow
The general workflow for these catalytic oxidations involves the preparation of the catalyst, execution of the reaction under controlled conditions, and analysis of the product.
Caption: General workflow for iron-catalyzed asymmetric oxidation.
Protocol 1: Asymmetric Epoxidation of Chalcone with an Fe-(S,S)-PDP Catalyst
This protocol is adapted from the procedure described for iron-catalyzed enantioselective epoxidations.[8]
-
Catalyst Preparation: In a reaction vial, the chiral ligand (S,S)-PDP (0.02 mmol, 1.0 equiv) and Fe(OTf)₂ (0.02 mmol, 1.0 equiv) are dissolved in acetonitrile (2.0 mL). The solution is stirred for 15 minutes at room temperature to allow for complex formation.
-
Reaction Setup: Chalcone (0.2 mmol, 10 equiv) and the carboxylic acid additive (e.g., 2-ethylhexanoic acid, 55 µmol) are added to the catalyst solution.
-
Initiation and Reaction: The reaction mixture is cooled to 0 °C. The oxidation is initiated by the addition of 30% aqueous H₂O₂ (0.4 mmol, 20 equiv). The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The mixture is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield is determined from the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Sulfoxidation of Thioanisole with an Fe-N,N'-dioxide Catalyst
This protocol is based on the highly enantioselective sulfoxidation method developed by Feng and co-workers.[10]
-
Catalyst Preparation: In a Schlenk tube, the chiral N,N'-dioxide ligand (0.011 mmol, 1.1 equiv) and Fe(acac)₃ (0.01 mmol, 1.0 equiv) are dissolved in CHCl₃ (1.0 mL). The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: Thioanisole (0.2 mmol) is added to the catalyst solution.
-
Initiation and Reaction: The reaction mixture is cooled to 0 °C. 35% aqueous H₂O₂ (0.3 mmol, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for the specified time as monitored by TLC.
-
Work-up and Purification: Once the starting material is consumed, the reaction mixture is directly loaded onto a silica gel column for flash chromatography to yield the pure sulfoxide product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Ligand Synthesis and Relationships
The privileged ligands discussed herein originate from readily available chiral precursors, allowing for modular synthesis and tuning of steric and electronic properties.
Caption: Synthetic relationships of major chiral ligand classes.
Conclusion
This compound and related tetradentate N4 ligands are highly effective catalysts for asymmetric oxidation when complexed with earth-abundant metals like iron. They offer excellent enantioselectivity, often comparable to or exceeding that of established ligand classes such as Salen and PyBox, particularly in sulfoxidation reactions. The choice of ligand, metal, oxidant, and additives all play a synergistic role in achieving high yields and stereocontrol. The modular synthesis of these ligands from the (1S,2S)-diaminocyclohexane backbone allows for extensive tuning, promising further advancements in the design of catalysts for challenging enantioselective transformations relevant to drug development and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral large-ring triangular salen ligands and structural characterization of their complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. blog.strem.com [blog.strem.com]
- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Ligands: N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide vs. BINAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, a prominent chiral diamine ligand, and BINAP, a benchmark atropisomeric diphosphine ligand, in asymmetric catalysis. This guide provides a quantitative performance analysis, detailed experimental protocols, and visualizations of the catalytic pathways.
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide presents a comparative overview of two distinct classes of privileged ligands: the C₂-symmetric diamine derivative, this compound, and the axially chiral diphosphine, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While direct head-to-head comparisons in the literature are scarce, this guide consolidates performance data from analogous catalytic systems, primarily focusing on the well-studied asymmetric hydrogenation of ketones, to offer valuable insights for ligand selection.
Performance in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction for evaluating the efficacy of chiral catalysts. Below is a compilation of performance data for ruthenium-based catalysts employing BINAP and a representative chiral diamine ligand in this transformation. It is important to note that the highest enantioselectivities are often achieved with "Noyori-type" catalysts, which synergistically combine a diphosphine ligand (like BINAP) with a chiral diamine. This highlights a key difference in their application: BINAP can function as the sole chiral ligand, whereas chiral diamines are frequently used in concert with other ligands to achieve optimal performance.
| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| RuCl₂[(S)-TolBINAP][(R)-DMAPEN] | Phenylglyoxal diethyl acetal | >99 | 96 | R | [1] |
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | Acetophenone | >99 | 82 | R | [1] |
| Ru nanoparticles/(1S, 2S)-DPEN | Acetophenone | 100 | 79.1 | Not Specified | [1] |
| Ru(PPh₃)₃Cl₂/(1R,2R)-diamine Schiff base | Acetophenone | 100 | 76 | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the synthesis of a chiral diamine ligand and its application in asymmetric hydrogenation, alongside a protocol for a BINAP-based system.
Synthesis of this compound
A general method for the synthesis of N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamines involves the reaction of the diamine with the corresponding acid chloride. The following is an adapted procedure for the synthesis of the title dipicolinamide ligand.
Procedure:
-
To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, triethylamine (2.2 eq.) is added.
-
A solution of picolinoyl chloride (2.1 eq.) in THF is added dropwise to the cooled mixture over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Asymmetric Hydrogenation of Acetophenone with a Noyori-type Catalyst
This protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone using a pre-catalyst of the type RuCl₂ (diphosphine)(diamine).
Procedure:
-
In a glovebox, a Schlenk flask is charged with the RuCl₂[(S)-TolBINAP][(S,S)-DPEN] pre-catalyst (0.001-0.01 mol%).
-
Anhydrous and degassed 2-propanol is added to dissolve the catalyst.
-
A solution of potassium tert-butoxide in 2-propanol is added, and the mixture is stirred for 15-30 minutes for catalyst activation.
-
Acetophenone (1.0 eq.) is then added to the activated catalyst solution.
-
The reaction flask is placed in an autoclave, which is subsequently purged with hydrogen gas and pressurized to 8-10 atm.
-
The reaction is stirred at 25-30 °C for 4-12 hours.
-
Upon completion, the autoclave is cooled and the hydrogen pressure is carefully vented.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Catalytic Cycles and Mechanistic Insights
The mechanism of asymmetric hydrogenation by these ruthenium-based catalysts is a subject of ongoing research. The prevailing understanding involves a metal-ligand bifunctional catalysis, where both the metal center and the amine functionality of the diamine ligand play crucial roles.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric ketone hydrogenation.
Catalytic Cycle for Noyori-Type Asymmetric Hydrogenation
The catalytic cycle for the asymmetric hydrogenation of ketones by a Ru-(diphosphine)(diamine) complex is believed to proceed through an outer-sphere mechanism. The key steps involve the activation of the pre-catalyst to a ruthenium dihydride species, followed by a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone substrate.
Caption: Catalytic cycle for BINAP/Diamine-Ru hydrogenation.
Concluding Remarks
Both this compound and BINAP are highly valuable chiral ligands in asymmetric catalysis. BINAP has a long and successful history, demonstrating excellent performance as a sole chiral ligand in a multitude of reactions. Chiral diamine ligands, exemplified by the cyclohexane-1,2-diamine backbone, are also highly effective, particularly when used as part of a synergistic catalytic system, such as the Noyori-type hydrogenation catalysts.
The choice between these ligands will ultimately depend on the specific reaction, substrate, and desired outcome. For reactions where a diphosphine ligand is known to be effective, BINAP and its derivatives remain a primary choice. In cases where a metal-ligand bifunctional mechanism is desirable, or for the fine-tuning of a catalytic system, the incorporation of a chiral diamine ligand can offer significant advantages in both reactivity and enantioselectivity. The development of novel catalysts that effectively harness the unique properties of each ligand class continues to be a vibrant area of research, pushing the boundaries of asymmetric synthesis.
References
Benchmarking N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric hydrogenation, a key technology for creating stereogenic centers, relies heavily on the design of effective chiral ligands. This guide provides a comparative benchmark of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide and its performance in the context of other notable chiral ligands used in the asymmetric hydrogenation of ketones and olefins.
While direct, comprehensive performance data for this compound in asymmetric hydrogenation is not extensively reported in publicly available literature, this guide leverages data from structurally analogous ligands and established catalyst systems to provide a valuable comparative framework. We will focus on the performance of catalyst systems derived from the (1R,2R)- or (1S,2S)-cyclohexane-1,2-diamine backbone and compare them against other privileged chiral diamine and phosphine ligands.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The following tables summarize the performance of various catalyst systems in the hydrogenation of acetophenone and its derivatives, providing a benchmark for evaluating catalyst efficiency and enantioselectivity.
Table 1: Performance of (R,R)-1,2-Diaminocyclohexane-Derived Tetradentate Ligands in Mn(I)-Catalyzed Asymmetric Hydrogenation of Substituted Acetophenones.[1]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 85 (S) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 99 | 72 (S) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 65 (S) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 97 | 70 (S) |
| 5 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | 99 | 79 (S) |
| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 96 | 68 (S) |
| 7 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 95 | 55 (S) |
Reaction Conditions: 0.25 mmol substrate, 2 mol% Mn1 catalyst, 20 mol% K₂CO₃, 50 bar H₂, 5 mL EtOH, 55 °C, 12 h.[1]
Table 2: Comparative Performance of Various Chiral Ligands in the Asymmetric Hydrogenation of Acetophenone.
| Catalyst System | Ligand | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reference |
| Mn(I) Complex | (R,R)-DACH-derived tetradentate | 50:1 | 98 | 85 (S) | [1] |
| Ir/HAP | (1S,2S)-DPEN | Not Specified | >94.7 | up to 81.5 | [2] |
| Ir(P,N,O) Complex | Simple Alkane-Diyl-Based Ligand | 500:1 | High | up to 98 | [3] |
| Ru(II) Complex | Cinchona Alkaloid-derived NNP | Not Specified | 99.9 | 98.2 | [4] |
| Ru(II) Complex | (1R,2R)-DACH-derived [NNP] | Not Specified | High | up to 99 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for asymmetric hydrogenation reactions.
General Procedure for Mn(I)-Catalyzed Asymmetric Hydrogenation of Ketones[1]
A dry glass vial is charged with the Mn(I) precursor, the chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane, and a magnetic stir bar. The vial is placed inside a stainless-steel autoclave. The autoclave is sealed and purged three times with argon and then with hydrogen gas. A solution of the ketone substrate and K₂CO₃ in ethanol is then injected into the autoclave. The hydrogen pressure is adjusted to 50 bar, and the reaction mixture is stirred at 55 °C for 12 hours. After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released. The conversion and enantiomeric excess are determined by gas chromatography on a chiral column.
General Procedure for in situ Preparation of Ir-Diamine Catalyst for Asymmetric Hydrogenation[3]
In a glovebox, [Ir(COD)Cl]₂ and the chiral diamine ligand (2.2 equivalents per Ir dimer) are dissolved in a dry solvent (e.g., ethanol) in a reaction vessel. The solution is stirred for 30 minutes to allow for complex formation. The substrate and a base (e.g., tBuOLi, 10 equivalents per Ir dimer) are then added. The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen (typically 30 bar). The reaction is stirred at a specified temperature for a set time. Upon completion, the autoclave is depressurized, and the product is isolated and analyzed for yield and enantiomeric excess.
Visualizing the Catalytic Process
Diagrams illustrating workflows and relationships are essential for a clear understanding of the experimental and conceptual frameworks.
Concluding Remarks
The (1S,2S)-cyclohexane-1,2-diamine scaffold remains a privileged platform for the development of chiral ligands for asymmetric catalysis. The data presented for structurally related tetradentate and other diamine-based ligands suggest that this compound, when coordinated to a suitable metal center such as manganese, ruthenium, or iridium, holds significant potential as a catalyst for the asymmetric hydrogenation of ketones and olefins. The dipicolinamide moiety offers strong chelation and a well-defined chiral environment that could lead to high enantioselectivities.
Further experimental investigation is warranted to fully elucidate the catalytic performance of this compound and to optimize reaction conditions for various substrates. The comparative data provided in this guide serves as a valuable starting point for researchers and professionals in the field to benchmark new catalyst systems and to advance the development of highly efficient and selective asymmetric hydrogenation reactions.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of cyclohexane-based diamine ligands in catalysis
A Comparative Study of Cyclohexane-Based Diamine Ligands in Catalysis
Cyclohexane-based diamines are a cornerstone in the field of asymmetric catalysis, serving as versatile chiral ligands for a myriad of transition metal-catalyzed reactions. Their rigid, chair-like conformation and the stereochemically well-defined positioning of the two amino groups provide a robust scaffold for inducing high levels of stereoselectivity. This guide offers a comparative analysis of various cyclohexane-based diamine ligands, focusing on their performance in key catalytic transformations, supported by experimental data and detailed protocols.
Overview of Common Cyclohexane-Based Diamine Ligands
The most prevalent cyclohexane-based diamine ligand is 1,2-diaminocyclohexane (DACH), which exists as cis and trans isomers. The trans-isomer is C₂-symmetric and can be resolved into its (1R,2R) and (1S,2S) enantiomers, making it a popular choice for asymmetric catalysis.[1] These enantiomerically pure diamines are precursors to a wide range of ligands, including salen-type ligands, Trost ligands, and N-heterocyclic carbene (NHC) ligands.[1][2]
Performance in Asymmetric Catalysis
The efficacy of cyclohexane-based diamine ligands is demonstrated across various catalytic reactions, with their performance often dictated by the specific ligand structure, the metal center, and the reaction conditions.
Asymmetric Hydrogenation of Ketones
Manganese complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of substituted acetophenones. A comparative study between two manganese(I) complexes, Mn1 (with a C=N bond) and Mn2 (with a C-NH bond), revealed that Mn1 is more effective, achieving up to 85% enantiomeric excess (ee).[3][4]
Table 1: Asymmetric Hydrogenation of Acetophenone using Mn(I) Complexes with (R,R)-1,2-Diaminocyclohexane-Based Ligands [3]
| Catalyst | Conversion (%) | ee (%) |
| Mn1 | 98 | 85 |
| Mn2 | 6 | 42 |
Asymmetric Conjugate Addition
Bis(NHC) ligands based on trans-1,2-diaminocyclohexane have shown remarkable performance in the copper-catalyzed asymmetric conjugate addition of diethylzinc (Et₂Zn) to enones.[2] Interestingly, the stereochemical outcome is highly dependent on the chirality of both the diaminocyclohexane backbone and the side arm of the ligand.
For the conjugate addition to 2-cyclohexen-1-one, a racemic mixture of the ligand precursor, (rac; S,S)-L1, provided a significantly higher enantioselectivity (97% ee) for the (R)-product compared to the enantiomerically pure (R,R; S,S)-L1 (16% ee).[2] This suggests a cooperative effect between the different stereoisomers of the ligand in the catalytic cycle.
Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Et₂Zn to 2-Cyclohexen-1-one [2]
| Ligand Precursor | Product | Yield (%) | ee (%) |
| (rac; S,S)-L1 | (R)-3-ethylcyclohexanone | 99 | 97 |
| (R,R; S,S)-L1 | (R)-3-ethylcyclohexanone | 57 | 16 |
| (rac; R,R)-L1 | (S)-3-ethylcyclohexanone | - | 97 |
In contrast, for the asymmetric 1,4-addition to the acyclic enone 3-nonen-2-one, the enantiomerically pure ligand precursor (R,R; S,S)-L1 was more effective, affording the (R)-product with 90% ee.[2]
Table 3: Cu-Catalyzed Asymmetric Conjugate Addition of Et₂Zn to 3-nonen-2-one [2]
| Ligand Precursor | Product | Yield (%) | ee (%) |
| (R,R; S,S)-L1 | (R)-4-ethylnonan-2-one | - | 90 |
Styrene Oxidation
Schiff base complexes of various transition metals with ligands derived from (±)trans-1,2-cyclohexanediamine have been investigated as catalysts for the oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant.[5]
Experimental Protocols
Synthesis of (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate
This procedure outlines the resolution of racemic trans-1,2-diaminocyclohexane.[6]
-
Preparation of the Tartrate Salt:
-
Dissolve L-(+)-tartaric acid (75 g, 0.5 mol) in 250 mL of distilled water in a 1-L beaker equipped with a mechanical stirrer.
-
Carefully add racemic trans-1,2-diaminocyclohexane (114 g, 1 mol) in one portion.
-
Add glacial acetic acid (50 mL) in one portion. The product will begin to precipitate.
-
Cool the mixture from 90°C to 5°C over 3 to 4 hours with stirring.
-
Maintain the temperature at 5°C for an additional hour.
-
Isolate the product by filtration.
-
Wash the filter cake with cold water (50 mL) followed by methanol (4 x 50 mL).
-
Dry the product under reduced pressure at 40-45°C to yield 105-110 g (80-83%) of the tartrate salt as a white powder.
-
General Procedure for Asymmetric Hydrogenation of Acetophenone
The following is a general procedure for the manganese-catalyzed asymmetric hydrogenation of ketones.[3][4]
-
Catalyst Preparation:
-
In a glovebox, a mixture of the chiral tetradentate ligand (e.g., L1) and Mn(CO)₅Br in toluene is heated at 90°C for 10 hours to generate the Mn1 complex. The complex is then isolated and characterized.
-
-
Hydrogenation Reaction:
-
To a solution of the manganese catalyst in a suitable solvent (e.g., ethanol), the acetophenone substrate is added.
-
The reaction mixture is pressurized with hydrogen gas and stirred at a specific temperature and pressure for a designated time.
-
After the reaction, the pressure is released, and the solvent is evaporated.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography.
-
Visualizing Catalytic Pathways and Workflows
Logical Flow for Ligand Selection in Asymmetric Catalysis
Caption: Logical workflow for selecting and optimizing cyclohexane-based diamine ligands.
Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
Cyclohexane-based diamine ligands have proven to be a versatile and highly effective class of chiral auxiliaries in asymmetric catalysis. The commercial availability of enantiomerically pure trans-1,2-diaminocyclohexane provides a convenient entry point for the synthesis of a diverse array of ligands. The performance of these ligands is highly tunable through modifications of the N-substituents and the choice of the metal center, allowing for the optimization of catalytic activity and stereoselectivity for a wide range of chemical transformations. The comparative data presented herein underscores the importance of empirical screening and rational design in the development of efficient catalytic systems based on these privileged scaffolds.
References
- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating Chirality: A Comparative Guide to Validating Enantiomeric Excess in N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral molecules like N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. This guide provides a comprehensive comparison of established analytical techniques for validating the enantiomeric purity of this important chiral ligand and its reaction products, supported by experimental data and detailed methodologies.
The stereochemical purity of this compound, a versatile C2-symmetric ligand, is paramount for its successful application in asymmetric catalysis, where it plays a crucial role in controlling the stereochemical outcome of chemical transformations. Consequently, robust and reliable analytical methods are required to accurately quantify the enantiomeric composition of the ligand itself and the products derived from its use. This guide explores and compares the three most prominent techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
At a Glance: Comparison of Analytical Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Formation of diastereomeric species with a chiral auxiliary, resulting in distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized light by chiral molecules, particularly metal complexes. |
| Sample Preparation | Direct injection of the sample solution. | Requires the addition of a chiral solvating or derivatizing agent. | Often involves the formation of a metal complex to enhance the chiroptical response. |
| Data Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct, quantifiable signals for each enantiomer. | CD spectrum showing positive or negative bands characteristic of each enantiomer. |
| Quantitative Analysis | Integration of peak areas in the chromatogram. | Integration of distinct signals in the NMR spectrum. | Measurement of CD signal intensity at a specific wavelength. |
| Key Advantages | High accuracy and resolution, well-established technique. | Relatively fast analysis, provides structural information. | High sensitivity, suitable for high-throughput screening. |
| Key Limitations | Requires a specific chiral column for each class of compound. | Lower sensitivity than HPLC, potential for signal overlap. | Indirect method, requires a suitable chromophore and often metal complexation. |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Experimental Protocol (General):
A typical chiral HPLC method for the analysis of this compound or similar chiral diamines would involve the following:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, AD-H, or IC, is often effective for the separation of N-heterocyclic and chiral amine derivatives.[2][3]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve the best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the picolinamide chromophore absorbs, typically around 260 nm.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Performance Data (Illustrative for similar compounds):
| Parameter | Typical Value |
| Resolution (Rs) | > 1.5 for baseline separation |
| Limit of Detection (LOD) | µg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid and effective tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is used to create a diastereomeric environment. This results in distinct chemical shifts for the protons of the two enantiomers, allowing for their quantification.[4][5][6][7]
Experimental Protocol (General):
A common approach for determining the ee of chiral amines and their derivatives using NMR is as follows:
-
Sample Preparation: The sample containing the enantiomeric mixture of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Auxiliary: A chiral solvating agent, such as (R)- or (S)-BINOL, is added to the NMR tube.[6]
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Data Analysis: The signals corresponding to specific protons (e.g., the methine protons of the cyclohexane ring) of the two diastereomeric complexes will be resolved. The enantiomeric excess is determined by integrating these distinct signals.
Performance Data (Illustrative for similar compounds):
| Parameter | Typical Value |
| Chemical Shift Difference (ΔΔδ) | 0.01 - 0.3 ppm |
| Accuracy | ±1-5% |
| Analysis Time per Sample | 5-15 minutes |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound itself may have a weak CD signal, its complexation with a metal ion can significantly enhance the chiroptical properties, making CD a sensitive method for ee determination.[8][9][10][11] The pyridine moieties in the ligand act as chromophores that become part of a chiral metal complex.
Experimental Protocol (General):
-
Complex Formation: The sample of this compound is treated with a solution of a suitable metal salt (e.g., Cu(II), Ni(II), or Zn(II)) in an appropriate solvent.
-
CD Measurement: The CD spectrum of the resulting metal complex is recorded. The sign and magnitude of the Cotton effect at a specific wavelength are characteristic of the absolute configuration and enantiomeric excess.
-
Quantification: A calibration curve is typically constructed by measuring the CD signal of samples with known enantiomeric excess.
Performance Data (Illustrative for similar compounds):
| Parameter | Typical Value |
| Sensitivity | High, suitable for low concentrations |
| Accuracy | ±1-5% |
| High-Throughput Amenability | Excellent |
Visualizing the Workflow and Logic
To further clarify the experimental processes and decision-making involved in selecting an appropriate method, the following diagrams are provided.
Caption: General experimental workflows for ee determination.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of enantiomeric excess in reactions involving this compound is achievable through several robust analytical techniques. Chiral HPLC offers the highest resolution and is often considered the gold standard for accuracy. NMR spectroscopy provides a rapid method that also yields structural information. Circular Dichroism spectroscopy, particularly after metal complexation, is a highly sensitive technique well-suited for high-throughput screening applications. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the availability of instrumentation. For comprehensive validation, employing two different techniques is often recommended.
References
- 1. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of electron configuration and coordination number on the vibrational circular dichroism spectra of metal complexes of trans-1,2-diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in Asymmetric Epoxidation: Salen vs. N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
For researchers, scientists, and drug development professionals, the enantioselective synthesis of epoxides is a critical step in the creation of complex chiral molecules. This guide provides a comparative analysis of two classes of chiral ligands employed in asymmetric epoxidation: the well-established salen-type ligands, exemplified by the ubiquitous Jacobsen's catalyst, and the less-documented N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide.
While extensive experimental data underscores the exceptional performance of salen-based catalysts across a broad range of olefin substrates, a notable scarcity of published research exists for the application of this compound in asymmetric epoxidation. This guide, therefore, presents a comprehensive overview of the performance and experimental protocols for salen ligands, while highlighting the current knowledge gap regarding the dipicolinamide counterpart.
Performance Comparison: Salen Ligands in the Spotlight
Salen ligands, particularly when complexed with manganese, have proven to be highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. The enantioselectivity of these reactions is significantly influenced by the steric and electronic properties of the salen ligand.
Table 1: Performance of Jacobsen's Catalyst in the Asymmetric Epoxidation of Various Olefins
| Olefin Substrate | Epoxide Product | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | 84 | 86 |
| 2,2-Dimethylchromene | (3R,4R)-3,4-epoxy-2,2-dimethylchromane | 92 | 97 |
| 1,2-Dihydronaphthalene | (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | 88 | 92 |
| Indene | (1S,2R)-Indene oxide | 75 | 84 |
Data compiled from various sources. Reaction conditions may vary.
In contrast, a comprehensive search of the scientific literature did not yield specific quantitative data on the performance of this compound in asymmetric epoxidation reactions. While ligands derived from the (1S,2S)-cyclohexane-1,2-diamine backbone are prevalent in asymmetric catalysis, the specific application and efficacy of the dipicolinamide derivative in epoxidation remain to be documented.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of a salen-type ligand and its use in asymmetric epoxidation.
Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) Chloride (Jacobsen's Catalyst)
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol
-
Toluene
-
Heptane
-
Lithium Chloride (LiCl)
Procedure:
-
Ligand Formation: (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt is converted to the free diamine. The diamine is then reacted with 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol to form the salen ligand via Schiff base condensation. The product precipitates and is collected by filtration.
-
Complexation: The salen ligand is dissolved in hot ethanol, and manganese(II) acetate tetrahydrate is added. The mixture is heated to reflux.
-
Oxidation and Salt Metathesis: After cooling, a solution of lithium chloride in water is added, and the mixture is stirred in the presence of air to oxidize Mn(II) to Mn(III). The resulting brown powder, Jacobsen's catalyst, is collected by filtration, washed, and dried.
General Procedure for Asymmetric Epoxidation using Jacobsen's Catalyst
Materials:
-
Olefin substrate
-
Jacobsen's catalyst
-
Dichloromethane (CH₂)
-
4-Methylmorpholine N-oxide (NMO) or m-chloroperbenzoic acid (m-CPBA) as the oxidant
-
Silica gel
Procedure:
-
To a solution of the olefin in dichloromethane at 0 °C is added the Jacobsen's catalyst (typically 2-10 mol%).
-
The oxidant (e.g., a buffered solution of NMO or solid m-CPBA) is added portion-wise over a period of time.
-
The reaction is stirred at 0 °C or room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated, and the crude epoxide is purified by flash chromatography.
Mechanistic Insights and Logical Workflow
The catalytic cycle of the Jacobsen epoxidation is believed to involve a high-valent manganese-oxo species as the active oxidant. The chiral ligand environment dictates the facial selectivity of the oxygen transfer to the approaching olefin.
Conclusion
Salen-based ligands, particularly Jacobsen's catalyst, are exceptionally well-documented and highly successful catalysts for asymmetric epoxidation, offering high yields and excellent enantioselectivities for a variety of olefin substrates. In stark contrast, the performance of this compound in this specific transformation appears to be an unexplored area of research. This presents a clear opportunity for future investigation to determine the potential of this and related chiral picolinamide ligands in asymmetric epoxidation and to draw direct, data-driven comparisons with the established salen systems. Researchers are encouraged to explore this gap in the literature to potentially uncover novel and efficient catalytic systems.
A Comparative Guide to Chiral Picolinamide Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral picolinamide ligands have emerged as a powerful class of directing groups and ligands in asymmetric catalysis, enabling the enantioselective functionalization of C-H bonds and other challenging transformations. Their modular synthesis, typically from readily available chiral amino acids, and their ability to form stable cyclometalated intermediates have made them invaluable tools in the synthesis of complex, enantioenriched molecules. This guide provides a comparative overview of different chiral picolinamide ligands, their applications in asymmetric catalysis, and supporting experimental data to aid in ligand selection and reaction optimization.
Performance Comparison of Chiral Picolinamide Ligands in Asymmetric C-H Arylation
The palladium-catalyzed asymmetric C-H arylation is a benchmark reaction to evaluate the efficacy of chiral picolinamide ligands. The picolinamide moiety acts as a directing group, facilitating the C-H activation step, while the chiral auxiliary on the ligand controls the stereochemical outcome. Below is a comparison of various amino acid-derived picolinamide ligands in the asymmetric arylation of a generic substrate.
| Ligand Precursor | Ligand Structure | Reaction Time (h) | Yield (%) | ee (%) | Reference |
| L-tert-Leucine | Boc-L-t-Leu-OH | 24 | 85 | 95 | [1][2] |
| L-Isoleucine | Boc-L-Ile-OH | 24 | 78 | 92 | [3] |
| L-Valine | Boc-L-Val-OH | 36 | 75 | 88 | [3] |
| L-Phenylalanine | Boc-L-Phe-OH | 36 | 72 | 85 | [4] |
Table 1: Comparison of Chiral Picolinamide Ligands in a Model Asymmetric C-H Arylation Reaction. Conditions: Substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Ag₂CO₃ (2.0 equiv), Solvent (e.g., Toluene), Temperature (e.g., 100 °C). Data is representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Chiral Picolinamide Ligands from Amino Acids
This protocol describes the synthesis of a chiral picolinamide ligand from an N-protected amino acid and 2-aminopicoline.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-L-tert-leucine) (1.0 equiv)
-
2-Aminopicoline (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the N-Boc-protected amino acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-aminopicoline (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford the desired chiral picolinamide ligand.
General Procedure for Palladium-Catalyzed Asymmetric C-H Arylation
This protocol outlines a general procedure for the asymmetric C-H arylation of a substrate bearing a picolinamide directing group.
Materials:
-
Substrate with picolinamide directing group (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Chiral picolinamide ligand (e.g., from the protocol above) (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add the substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), chiral picolinamide ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours), monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantioenriched arylated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is determined during the concerted metalation-deprotonation (CMD) step, where the chiral ligand environment dictates the facial selectivity of the C-H activation.
Figure 1: Catalytic cycle for Pd-catalyzed asymmetric C-H arylation.
The CMD step is the crucial enantioselectivity-determining step. The chiral ligand, coordinated to the palladium center, creates a chiral pocket that favors the abstraction of one of the two prochiral C-H bonds over the other.
Figure 2: Model of the enantioselective C-H activation step.
Applications in Other Asymmetric Transformations
While C-H functionalization is a major application, chiral picolinamide ligands are also being explored in other asymmetric reactions.
Asymmetric Intramolecular C-H Amination for Lactam Synthesis
The intramolecular C-H amination provides a powerful route to chiral lactams, which are prevalent scaffolds in pharmaceuticals. Chiral picolinamide directing groups have been successfully employed in this transformation.
Figure 3: Workflow for asymmetric intramolecular C-H amination.
This guide provides a foundational understanding of the application of chiral picolinamide ligands in asymmetric catalysis. For specific applications, researchers are encouraged to consult the primary literature for detailed reaction conditions and substrate scope. The continued development of novel chiral picolinamide ligands promises to further expand the toolbox of synthetic chemists for the efficient and selective synthesis of complex chiral molecules.
References
- 1. Synthesis of α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands and their corresponding luminescent Tb(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Recyclability of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and sustainable chemical synthesis has placed significant emphasis on the recyclability of catalysts. Chiral catalysts, in particular, are often complex and expensive, making their recovery and reuse a critical factor in the economic viability and environmental footprint of asymmetric synthesis. This guide provides a comprehensive assessment of the potential recyclability of catalysts derived from the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. Due to a lack of direct experimental data on the recycling of this specific catalyst in the public domain, this guide will evaluate its potential based on established principles of catalyst recycling and by drawing comparisons with structurally related and functionally similar chiral catalysts for which recyclability data is available.
Introduction to this compound Catalysts
This compound is a chiral ligand featuring a C2-symmetric backbone derived from (1S,2S)-cyclohexane-1,2-diamine. This scaffold is prevalent in a wide range of successful chiral catalysts and ligands. The picolinamide moieties provide strong chelating sites for various transition metals, forming stable complexes that can catalyze a variety of asymmetric transformations, such as the Henry (nitroaldol) reaction. As homogeneous catalysts, these complexes offer high activity and enantioselectivity due to their well-defined molecular structure and solubility in the reaction medium. However, this very solubility poses a significant challenge for their separation and recycling.
General Strategies for Catalyst Recycling
The primary challenge in recycling homogeneous catalysts lies in their separation from the reaction products and solvent. Several strategies have been developed to address this, broadly categorized as:
-
Heterogenization: The catalyst is immobilized on an insoluble support, allowing for easy recovery by filtration. Supports can be organic (e.g., polymers like polystyrene) or inorganic (e.g., silica, zeolites).
-
Biphasic Catalysis: The catalyst is dissolved in a phase (e.g., an ionic liquid or a fluorous solvent) that is immiscible with the product phase, enabling separation by decantation.
-
Membrane Filtration: The catalyst is retained by a nanofiltration membrane while the smaller product molecules pass through.
-
Precipitation: The catalyst is induced to precipitate from the reaction mixture by changing conditions such as temperature or solvent, or by adding a specific precipitating agent.
The suitability of each method depends on the specific catalyst, reaction conditions, and the nature of the reactants and products.
Comparative Analysis with Alternative Recyclable Catalysts
To assess the potential recyclability of this compound-based catalysts, we will compare them with other chiral catalyst systems for which recycling data has been reported in the literature. The following tables summarize the performance of these alternative catalysts in various asymmetric reactions.
Table 1: Recyclability of a Polymer-Supported Bis(oxazoline)-Copper Catalyst in the Asymmetric Henry Reaction
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 95 | 90 | [1] |
| 2 | 94 | 90 | [1] |
| 3 | 95 | 89 | [1] |
| 4 | 93 | 90 | [1] |
| 5 | 92 | 88 | [1] |
| 6 | 92 | 89 | [1] |
| 7 | 91 | 88 | [1] |
This polymer-supported catalyst demonstrated excellent reusability over seven cycles with minimal loss of activity and enantioselectivity.[1]
Table 2: Recyclability of a Self-Supported Chiral Nickel Catalyst in the Enantioselective Michael Addition
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | >99 | 92 | [2] |
| 2 | >99 | 92 | [2] |
| 3 | >99 | 91 | [2] |
| 4 | >99 | 92 | [2] |
| 5 | >99 | 91 | [2] |
| 6 | >99 | 90 | [2] |
| 7 | >99 | 91 | [2] |
| 8 | >99 | 90 | [2] |
| 9 | >99 | 90 | [2] |
| 10 | >99 | 89 | [2] |
| 11 | >99 | 89 | [2] |
This self-supported nickel catalyst, formed by the polymerization of ligand monomers, showed remarkable stability and could be recycled up to 11 times without a significant drop in performance.[2]
Table 3: Recyclability of a Copper(II)-Bis(oxazoline) Catalyst via Precipitation
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 98 | 95 | [3] |
| 2 | 97 | 95 | [3] |
| 3 | 98 | 94 | [3] |
| 4 | 96 | 95 | [3] |
| 5 | 95 | 94 | [3] |
| 6 | 95 | 93 | [3] |
| 7 | 94 | 93 | [3] |
| 8 | 93 | 92 | [3] |
| 9 | 92 | 92 | [3] |
| 10 | 90 | 91 | [3] |
This catalyst, featuring an anthracene-modified bis(oxazoline) ligand, was efficiently recovered through precipitation induced by the addition of 2,4,7-trinitrofluoren-9-one, allowing for ten consecutive uses.[3]
Experimental Protocols for Catalyst Recycling
While specific protocols for this compound catalysts are not available, the following are generalized methodologies for the recycling techniques discussed.
Protocol 1: Recycling of a Heterogenized Catalyst by Filtration
-
Reaction Setup: The reaction is carried out with the heterogenized catalyst (e.g., immobilized on a polymer support) suspended in the reaction mixture.
-
Catalyst Recovery: Upon completion of the reaction, the solid catalyst is separated from the liquid phase by simple filtration, centrifugation, or decantation.
-
Washing: The recovered catalyst is washed with a suitable solvent to remove any adsorbed products or unreacted starting materials.
-
Drying: The washed catalyst is dried under vacuum to remove residual solvent.
-
Reuse: The dried catalyst is then used in a subsequent reaction cycle.
Protocol 2: Recycling of a Catalyst in a Biphasic System (e.g., with Ionic Liquids)
-
Reaction Setup: The reaction is performed in a two-phase system where the catalyst is selectively dissolved in one phase (e.g., an ionic liquid) and the reactants and products are in a second, immiscible phase (e.g., an organic solvent).
-
Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the two phases.
-
Product Extraction: The product-containing phase is carefully separated by decantation or with a separatory funnel.
-
Catalyst Reuse: The catalyst-containing phase (ionic liquid) can be directly reused for the next reaction cycle by adding fresh reactants.
Visualizing Recycling Workflows
The logical flow of these recycling protocols can be visualized using diagrams.
Caption: Workflow for recycling a heterogenized catalyst.
Caption: Workflow for recycling a catalyst in a biphasic system.
Potential for Recyclability of this compound Catalysts
Based on the structure of the this compound ligand, several avenues for developing recyclable catalytic systems can be envisioned:
-
Immobilization: The cyclohexane backbone or the picolinamide rings could be functionalized with a linker to attach the catalyst to a solid support. For instance, a polymerizable group could be introduced to create a self-supported catalyst, analogous to the recyclable nickel catalyst presented in Table 2.[2]
-
Ionic Liquid-Based Systems: The picolinamide moieties could be modified with ionic tags, which would render the catalyst soluble in an ionic liquid, facilitating its separation from products in a biphasic system. This approach has been successfully demonstrated for other types of chiral catalysts.
-
Precipitation: Similar to the anthracene-tagged bis(oxazoline) ligand, the dipicolinamide ligand could be modified with a group that allows for selective precipitation.
Conclusion and Future Outlook
While direct experimental evidence for the recyclability of this compound catalysts is currently lacking in the reviewed literature, its structural features are amenable to established recycling strategies. The robust cyclohexane-diamine core and the versatile picolinamide arms provide multiple opportunities for modification to enable heterogenization or facilitate separation.
Future research should focus on the practical implementation and evaluation of these recycling strategies for this promising class of chiral catalysts. Detailed studies quantifying their performance over multiple cycles, including catalyst leaching, activity, and enantioselectivity, are crucial for their adoption in sustainable and cost-effective chemical processes. The development of recyclable versions of these catalysts would significantly enhance their utility in both academic research and industrial applications, particularly in the synthesis of chiral pharmaceuticals and fine chemicals.
References
Cost-effectiveness analysis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in industrial applications
An in-depth analysis of the cost-effectiveness of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide in industrial applications is currently not feasible due to a lack of publicly available data. Extensive searches have not yielded specific information regarding the industrial uses, performance metrics, or economic evaluations of this particular compound.
General research on chiral ligands and catalysts highlights their significance in the pharmaceutical and agrochemical industries. The market for chiral chemicals is expanding, driven by the demand for enantiomerically pure compounds. The economic viability of processes involving chiral catalysts often hinges on the ability to recycle and reuse these expensive materials. However, these broad industry trends do not provide the specific quantitative data required for a detailed cost-effectiveness analysis of this compound.
Without information on the performance of this specific compound in any industrial application, or data comparing it to alternative technologies, a meaningful comparison guide cannot be constructed. Further research would be necessary to identify any niche applications or ongoing studies involving this compound to enable a proper evaluation.
Safety Operating Guide
Essential Procedures for the Safe Disposal of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, ensuring compliance with standard safety protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary:
Based on data for the closely related (1R,2R) enantiomer, this compound is classified with the following hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Disposal Protocol: A Step-by-Step Approach
This compound must be disposed of as hazardous chemical waste. Adherence to the following procedures is crucial for ensuring safety and regulatory compliance.
1. Waste Identification and Labeling:
-
All waste containing this compound must be collected in a clearly labeled container.
-
The label must include the full chemical name: "this compound". The use of abbreviations or chemical formulas should be avoided to prevent misidentification.[1]
-
The container must also be marked with the appropriate hazard symbols or words, such as "Hazardous Waste" and "Irritant".
2. Waste Segregation and Storage:
-
Store waste in a designated hazardous waste accumulation area.
-
It is critical to segregate this waste from incompatible materials. Store it separately from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1]
-
The waste container must be compatible with the chemical, in good condition, and kept securely sealed except when adding waste.[1]
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular solid waste trash.[1] This violates standard safety protocols and environmental regulations.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4]
-
Follow your organization's specific procedures for requesting a hazardous waste pickup, which typically involves completing a chemical waste collection form.[1]
-
The recommended disposal method for this type of chemical waste is often high-temperature incineration by a licensed facility.[3][4]
Spill Management
In the event of a spill, the following emergency procedures should be implemented:
-
If the spill is significant, evacuate the immediate area.[5]
-
Wearing appropriate PPE, contain and absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[1][5]
-
Carefully collect the absorbed material and contaminated items into a sealed, properly labeled container for disposal as hazardous waste.[1][5]
-
Thoroughly clean the spill area.
-
Ensure the area is well-ventilated following the cleanup.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not specified, related enantiomer is 201551-23-7 | [2] |
| Hazard Class | Harmful (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant | [2] |
| Disposal Method | Collection by licensed hazardous waste contractor | [1][3][4] |
| Recommended Treatment | Chemical Incineration | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, the safety data sheet for the analogous (1R,2R) enantiomer indicates that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The parent compound, trans-1,2-Diaminocyclohexane, is corrosive and can cause severe skin burns and eye damage.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements: [5]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect from splashes.[1] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact.[6][7][8] Check for leaks before use and change gloves immediately if contaminated.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn to protect skin and clothing from accidental spills.[1][6] |
| Respiratory Protection | Full-face Respirator or Fume Hood | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][10] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of this compound from initial preparation to disposal.
2.1. Preparation and Weighing:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.[6]
-
All handling of the solid material should be conducted in a chemical fume hood to minimize inhalation of dust.[10]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the compound. Avoid creating dust.
2.2. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid.
-
If the solvent is volatile or the dissolution process generates fumes, perform this step in a chemical fume hood.
2.3. Reactions and Transfers:
-
Conduct all reactions in appropriate, sealed glassware.
-
When transferring solutions, use a funnel and work over a spill containment tray to minimize the risk of spills.[7]
-
Avoid direct contact with the solution.
Storage and Waste Disposal
3.1. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store chemicals below eye level and provide secondary containment for liquids.[11]
-
Label all containers clearly with the chemical name and any hazard warnings.[7][11]
3.2. Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
For small spills, use an absorbent material to contain the spill.
-
Avoid dust formation during cleanup.[12]
-
Place all contaminated materials in a sealed container for disposal.
-
Ventilate the affected area.[2]
3.3. Waste Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[4][10]
-
This material and its container must be disposed of as hazardous waste.[12]
-
Do not empty into drains.[12]
-
Contaminated packaging should be handled in the same way as the substance itself.[2][12]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
